molecular formula C6H9N3O2S B13647310 1-cyclopropyl-1H-pyrazole-5-sulfonamide

1-cyclopropyl-1H-pyrazole-5-sulfonamide

Katalognummer: B13647310
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: PDKIPABUIZJEQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Cyclopropyl-1H-pyrazole-5-sulfonamide is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The core structure combines a pyrazole heterocycle with a sulfonamide pharmacophore, a combination recognized as a privileged scaffold in contemporary drug design . Azole-sulfonamide hybrids have demonstrated potential to act on multiple targets within cancer cells, holding promise for overcoming multidrug resistance, a major hurdle in chemotherapy . The cyclopropyl substituent on the pyrazole ring is a key feature that can influence the molecule's metabolic stability and its interaction with enzymatic targets. While the specific mechanism of action for this compound is dependent on the overall molecular structure, related sulfonamide derivatives are known to function as potent inhibitors of carbonic anhydrase isozymes . These enzymes, such as hCA IX and hCA XII, are often overexpressed in various tumors and are implicated in cancer progression, making them attractive targets for therapeutic intervention . Furthermore, pyrazole-sulfonamide cores are frequently investigated for their antimicrobial and anti-inflammatory properties . As such, this compound serves as a versatile intermediate or precursor for the synthesis of more complex molecules aimed at these biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C6H9N3O2S

Molekulargewicht

187.22 g/mol

IUPAC-Name

2-cyclopropylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c7-12(10,11)6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2,(H2,7,10,11)

InChI-Schlüssel

PDKIPABUIZJEQV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C(=CC=N2)S(=O)(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

Whitepaper: The Pyrazole Sulfonamide Scaffold: A Privileged Motif for Diverse Biological Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazole sulfonamide scaffold represents a cornerstone in modern medicinal chemistry, exemplified by the commercial success of drugs like Celecoxib. While its role as a selective cyclooxygenase-2 (COX-2) inhibitor is well-established, the inherent chemical properties of this moiety facilitate interactions with a much broader range of biological targets. This technical guide provides an in-depth exploration of the known and emerging biological targets of pyrazole sulfonamides. We will dissect the molecular mechanisms of action, present quantitative data on target engagement, and provide detailed, field-proven experimental protocols for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Pyrazole Sulfonamide: A Scaffold of Versatility and Specificity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with a sulfonamide group (-SO₂NH₂), creates a pharmacophore with remarkable properties. The diaryl-substituted pyrazole, as seen in Celecoxib, provides a rigid framework, while the sulfonamide moiety acts as a key hydrogen-bonding group and, critically, as a zinc-binding function. This combination allows for high-affinity interactions and provides a chemical handle for achieving selectivity against different target classes. While initially recognized for anti-inflammatory applications, its utility has expanded into oncology, glaucoma, and beyond.[1][2][3]

Established Target Classes

Cyclooxygenase-2 (COX-2)

The most prominent target for pyrazole sulfonamides is the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] COX-2 is a key enzyme in the inflammatory cascade, converting arachidonic acid into prostaglandin H₂, the precursor for pro-inflammatory prostaglandins.[4][7]

Mechanism of Selective Inhibition: The selectivity of pyrazole sulfonamides like Celecoxib for COX-2 over the constitutively expressed COX-1 isoform is a classic example of structure-based drug design. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket, which is absent in COX-1. The polar sulfonamide side chain of the inhibitor fits snugly into this hydrophilic region, anchoring the molecule and leading to potent and selective inhibition.[4][6][8] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that inhibit the gut-protective functions of COX-1.[6]

Signaling Pathway: Prostaglandin Synthesis via COX Enzymes

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Phys Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Phys Prostaglandins_Inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflam Inhibitor Pyrazole Sulfonamides (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: A generalized workflow for identifying protein targets using an affinity-based pull-down approach.

Protocol: In Vitro COX-2 Enzyme Inhibition Assay (Fluorescent)

This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 to determine potency and selectivity. [9] Principle: This assay measures the peroxidase activity of the COX enzyme. A fluorescent probe is oxidized in the presence of arachidonic acid and the active COX enzyme, producing a fluorescent signal. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Heme cofactor.

  • Fluorescent Probe (e.g., Ampliflu Red or ADHP).

  • Arachidonic acid (substrate).

  • Test compounds (pyrazole sulfonamides) and reference inhibitor (e.g., Celecoxib).

  • 96-well black microplates.

  • Fluorescence plate reader.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2x final concentration serial dilutions in Assay Buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add in the following order:

    • 80 µL of Assay Buffer containing Heme and the fluorescent probe.

    • 10 µL of the 2x compound dilution (or DMSO for control wells).

    • 10 µL of the appropriate COX enzyme (COX-1 or COX-2). Include "no-enzyme" wells as a blank control.

  • Pre-incubation (Self-Validating Step): Incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for accurately assessing time-dependent or slow-binding inhibitors.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths. Measure the fluorescence intensity every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (slope) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the "no-enzyme" blank from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control wells (0% inhibition).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The Selectivity Index (SI) is calculated as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol: Target Validation with Biophysical Techniques

Once potential targets are identified, direct binding must be confirmed using biophysical methods. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, offering a higher level of confidence in the target's validity. [10][11][12][13][14] Recommended Technique: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. A target protein is immobilized on the chip, and the test compound is flowed over the surface. Binding of the compound to the protein causes a measurable change in the refractive index, which is proportional to the mass change on the surface.

Step-by-Step Methodology:

  • Protein Immobilization: Covalently immobilize the purified, putative target protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared (e.g., a mock immobilization) to subtract non-specific binding effects.

  • Analyte Preparation: Prepare a series of dilutions of the pyrazole sulfonamide compound in an appropriate running buffer. Include a "zero concentration" (buffer only) sample for double referencing.

  • Binding Analysis:

    • Inject the series of compound concentrations over both the target and reference channels at a constant flow rate. This is the "association" phase.

    • Following the injection, flow only the running buffer over the chip to monitor the "dissociation" phase.

    • After each cycle, regenerate the chip surface with a specific buffer pulse to remove all bound compound, preparing it for the next injection.

  • Data Analysis:

    • The raw data (sensograms) are processed by subtracting the reference channel signal and the buffer-only signal.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).

    • A low Kᴅ value (e.g., in the nanomolar to low micromolar range) provides strong evidence of a direct and specific interaction between the compound and the target protein.

Conclusion and Future Outlook

The pyrazole sulfonamide scaffold is far more than a simple COX-2 inhibitor motif. Its ability to engage with diverse targets, including metalloenzymes like carbonic anhydrases and critical signaling proteins like kinases, underscores its status as a privileged structure in drug discovery. The continued exploration of this scaffold, aided by robust target identification and biophysical validation techniques, promises to yield novel therapeutics for a wide range of human diseases. As our understanding of disease biology deepens, the strategic application of this versatile chemical entity will undoubtedly lead to the development of next-generation precision medicines.

References

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  • Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]

  • Garza, C., & St-Onge, M. (2024). Celecoxib - StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved from [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Retrieved from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage. Retrieved from [Link]

  • Leśniak, R. K., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. Retrieved from [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024). Retrieved from [Link]

  • From Molecules to Medicines: A Deep Dive into Biophysical Techniques for Successful Hit Generation in Drug Discovery - Oxford Global. (2022). Retrieved from [Link]

  • Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved from [Link]

  • Leśniak, R. K., et al. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2025). Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. MDPI. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed. Retrieved from [Link]

  • Al-Haddad, J., & Al-Awadhi, F. H. (2024). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]

  • Fodor, K., et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e]t[1][4][8]riazines. PubMed. Retrieved from [Link]

  • Leśniak, R. K., et al. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Reddy, C. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Retrieved from [Link]

  • Yadav, D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. Retrieved from [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Retrieved from [Link]

  • Ejaz, S. A., et al. (2024). Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. PubMed. Retrieved from [Link]

  • Al-Haddad, J., & Al-Awadhi, F. H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]

  • Ahsan, M. J., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Taylor & Francis Online. Retrieved from [Link]

  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. Retrieved from [Link]

  • Asati, V., et al. (2025). Exploration of New Pyrazole-Hydrazone-Benzenesulfonamide Conjugates as Potent Mycobacterial Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation. Ingentium Magazine. Retrieved from [Link]

  • Zhao, M., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. MDPI. Retrieved from [Link]

  • How are target proteins identified for drug discovery? - Patsnap Synapse. (2025). Retrieved from [Link]

  • Hagn, F., & Bracher, A. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central. Retrieved from [Link]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges - Taylor & Francis. (2025). Retrieved from [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Retrieved from [Link]

  • Exploring Molecular Interactions: A Guide to Biophysical Techniques | Omics. (2024). Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC - NIH. Retrieved from [Link]

  • El-Sayed, M. A.-A., et al. (2016). New N-substitured Pyrazolyl-Benzenesulfonamide Compounds as Analogues of COX-2 Selective Inhibitors II. N-Monosubstituted Derivatives. ResearchGate. Retrieved from [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anh. RSC Publishing. Retrieved from [Link]

  • Hermanowicz, P., et al. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][4][8]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC - NIH. (2024). Retrieved from [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. ResearchGate. Retrieved from [Link]

  • A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. (n.d.). Retrieved from [Link]

  • Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking | Request PDF. ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Cyclopropyl-1H-pyrazole-5-sulfonamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-cyclopropyl-1H-pyrazole-5-sulfonamide scaffold is a privileged heterocyclic motif in modern medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, structure-activity relationships (SAR), and diverse therapeutic potential. By integrating the unique conformational constraints of the cyclopropyl group with the established pharmacological importance of the pyrazole-sulfonamide core, this class of compounds has emerged as a promising area for the development of novel therapeutics. This document will delve into the causality behind synthetic strategies, explore the nuances of SAR that drive potency and selectivity, and outline the established protocols for biological evaluation, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Strategic Combination of Key Pharmacophores

The convergence of the pyrazole ring, the sulfonamide group, and the cyclopropyl moiety within a single molecular framework creates a unique chemical entity with significant potential for drug discovery. Pyrazole and its derivatives are cornerstones of many approved pharmaceuticals, valued for their metabolic stability and ability to act as bioisosteres for other aromatic systems.[1][2] The sulfonamide group is another critical pharmacophore, renowned for its wide range of biological activities, including antimicrobial and anticancer properties, and its ability to act as a zinc-binding group in various enzymes.[3]

The introduction of a cyclopropyl group at the N1 position of the pyrazole ring is a strategic design element. This small, strained ring system can profoundly influence a molecule's physicochemical properties by:

  • Enhancing Metabolic Stability: The cyclopropyl group can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.

  • Improving Potency and Selectivity: Its rigid structure can lock the molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target protein.

  • Modulating Lipophilicity: The cyclopropyl moiety can fine-tune the lipophilicity of the molecule, impacting its solubility, permeability, and overall drug-like properties.

This guide will explore the synthesis and biological applications of derivatives based on the 1-cyclopropyl-1H-pyrazole-5-sulfonamide core, a scaffold that strategically combines these key pharmacophoric elements.

Synthesis of the 1-Cyclopropyl-1H-pyrazole-5-sulfonamide Core

The synthesis of 1-cyclopropyl-1H-pyrazole-5-sulfonamide derivatives typically involves a multi-step sequence, beginning with the construction of the substituted pyrazole ring, followed by the introduction of the sulfonamide functionality. The following sections detail a logical and adaptable synthetic strategy.

General Synthetic Workflow

The overall synthetic approach can be visualized as a convergent process where the pyrazole core is first functionalized with a handle for sulfonamide formation.

Synthetic Workflow A Starting Materials (e.g., β-ketoester, cyclopropylhydrazine) B Pyrazole Ring Formation (Knorr-type condensation) A->B C 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid ester B->C D Hydrolysis C->D E 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid D->E F Chlorosulfonation E->F G 1-Cyclopropyl-1H-pyrazole-5-sulfonyl chloride F->G I Sulfonamide Formation G->I H Amine (R-NH2) H->I J Target Molecule: 1-Cyclopropyl-1H-pyrazole-5-sulfonamide Derivative I->J Enzyme_Inhibition_Pathway Compound 1-Cyclopropyl-1H-pyrazole-5-sulfonamide Derivative Target Target Enzyme (e.g., Kinase, Carbonic Anhydrase) Compound->Target Binds to Inhibition Enzyme Inhibition Compound->Inhibition Leads to ActiveSite Active Site (e.g., ATP-binding pocket, Zinc ion) Target->ActiveSite Downstream Downstream Signaling Pathway Inhibition->Downstream Blocks BiologicalEffect Therapeutic Effect (e.g., Anti-proliferative, Anti-inflammatory) Downstream->BiologicalEffect Results in

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Methodological & Application

Application Note: Development and Validation of an In Vitro Assay Cascade for Pyrazole Sulfonamide COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Pyrazole sulfonamides represent a highly privileged scaffold in medicinal chemistry, most notably recognized for their efficacy as selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib). The pharmacological mechanism of these compounds relies on their unique structural geometry: the pyrazole core anchors the molecule within the hydrophobic channel of the COX-2 enzyme, while the sulfonamide moiety inserts into a distinct side pocket, forming critical hydrogen bonds with residues Arg120, Tyr355, and Ser516[1].

Because COX-1 and COX-2 share approximately 60% sequence homology, developing a highly selective pyrazole sulfonamide requires a robust, self-validating in vitro assay cascade. This guide details a two-tiered methodological framework designed to accurately quantify target engagement, determine physiological selectivity, and eliminate false positives during lead optimization.

G AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Cyclooxygenase Activity PGE2 Prostaglandin E2 (Inflammatory Mediator) PGG2->PGE2 Peroxidase Activity INHIB Pyrazole Sulfonamide (e.g., Celecoxib) INHIB->COX2 Binds Arg120, Tyr355, Ser516

Fig 1: COX-2 metabolic pathway and targeted competitive inhibition by pyrazole sulfonamides.

Assay Design Logic: Building a Self-Validating System

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind your assay conditions. A protocol is only as reliable as the biochemical logic that underpins it. To ensure high scientific integrity, this workflow utilizes two orthogonal tiers:

  • Tier 1: Recombinant Human Enzyme Assay (Biochemical Target Engagement).

    • Species Selection: We strictly utilize human recombinant COX-2 (hCOX-2) and hCOX-1. Significant inter-species variation exists; for instance, celecoxib exhibits vastly different affinities for ovine COX-2 versus human COX-2 [2]. Relying on animal enzymes during early screening often leads to translational failures in clinical phases.

    • Detection Modality: We employ a fluorometric peroxidase assay rather than a traditional colorimetric (TMPD) assay. COX enzymes possess both cyclooxygenase and peroxidase active sites. By supplying a fluorometric probe (e.g., ADHP) that reacts with the peroxidase-driven reduction of PGG2 to PGH2, we achieve a superior signal-to-background ratio and wider dynamic range [3].

    • Kinetic Considerations: Pyrazole sulfonamides are time-dependent, slow-binding inhibitors [2]. A mandatory 10-minute pre-incubation step is required. Omitting this will artificially inflate your IC50 values. Furthermore, substrate (Arachidonic Acid) concentrations must be kept near the Km​ (~3.66 µM for hCOX-2) because excessively high substrate concentrations can artificially exaggerate the apparent COX-2 selectivity of competitive inhibitors [2].

  • Tier 2: Human Whole-Blood Assay (Physiological Selectivity).

    • Rationale: Biochemical assays lack physiological context (e.g., plasma protein binding, cellular permeability). The whole-blood assay is the clinical gold standard for assessing true COX-1/COX-2 selectivity [4]. It utilizes Lipopolysaccharide (LPS) to induce COX-2 expression in monocytes (measured via PGE2) and relies on natural platelet coagulation to measure basal COX-1 activity (measured via Thromboxane B2, TXB2) [4].

Workflow Prep Compound Preparation Biochem Tier 1: Fluorometric hCOX-1/2 Assay Prep->Biochem Cell Tier 2: Whole Blood LPS Assay Biochem->Cell If SI > 50 Data IC50 & Selectivity Profiling Cell->Data

Fig 2: Two-tiered self-validating workflow for evaluating novel COX-2 inhibitors.

Tier 1 Protocol: High-Throughput Fluorometric Recombinant hCOX-2 Assay

This protocol is optimized for 96-well opaque white microplates to prevent fluorescent crosstalk [3].

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 µM Hematin. Causality Note: Hematin is an essential exogenous cofactor required to reconstitute the peroxidase activity of the purified recombinant enzyme[3].

  • Enzyme: Recombinant hCOX-2 diluted in Assay Buffer to a working concentration (typically 0.5-1 U/well).

  • Substrate Mix: 4 µM Arachidonic Acid and 10 µM Fluorometric Probe (ADHP) in Assay Buffer.

  • Reference Standard: Celecoxib (Positive control for COX-2 selectivity).

Step-by-Step Methodology
  • Plate Setup: To the designated wells, add 150 µL of Assay Buffer.

  • Inhibitor Addition: Add 10 µL of the pyrazole sulfonamide test compound (dissolved in DMSO, final DMSO concentration 1%) across a 10-point dose-response curve. Add 10 µL of Celecoxib to positive control wells.

  • Enzyme Addition: Add 10 µL of diluted hCOX-2 enzyme to all wells (except background/blank wells).

  • Pre-Incubation (Critical Step): Incubate the plate in the dark at 25°C for exactly 10 minutes. Do not skip this step, as pyrazole sulfonamides require time to fully occupy the active site.

  • Reaction Initiation: Simultaneously add 20 µL of the Substrate Mix (Arachidonic Acid + Probe) to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (kinetic mode) for 10 minutes at 25°C using Excitation 535 nm / Emission 587 nm [3].

  • Data Extraction: Calculate the slope of the linear portion of the fluorescence curve ( Vmax​ ) to determine enzyme velocity.

Tier 2 Protocol: Orthogonal Human Whole-Blood Assay

Compounds that exhibit a Selectivity Index (SI) >50 in Tier 1 should be advanced to the whole-blood assay to confirm physiological relevance [4].

Step-by-Step Methodology
  • Blood Collection: Draw venous blood from healthy human volunteers who have abstained from NSAID use for at least 14 days.

  • COX-2 Assessment (LPS Induction):

    • Aliquot 1 mL of heparinized whole blood into sterile tubes.

    • Add the pyrazole sulfonamide test compound (or vehicle).

    • Add 10 µg/mL of LPS (from E. coli) to induce COX-2 expression in monocytes.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to isolate plasma. Quantify PGE2 levels using a commercial ELISA kit [4].

  • COX-1 Assessment (Platelet Coagulation):

    • Aliquot 1 mL of whole blood (strictly without anticoagulant) into glass tubes.

    • Add the test compound (or vehicle).

    • Incubate for 1 hour at 37°C to allow natural blood coagulation, which triggers platelet COX-1 to produce Thromboxane.

    • Centrifuge to isolate serum. Quantify TXB2 levels using a commercial ELISA kit [4].

Data Presentation & Quality Control

A self-validating assay must continuously monitor its own health. Calculate the Z'-factor for every Tier 1 plate using the vehicle control and the Celecoxib fully-inhibited control. A Z'-factor ≥0.5 indicates a robust, high-throughput-ready assay.

Data should be synthesized into a standardized matrix to compare the potency and selectivity of novel pyrazole sulfonamides against established clinical benchmarks.

Quantitative Data Summary (Representative Matrix)
CompoundhCOX-2 IC50​ (nM)hCOX-1 IC50​ (nM)Biochemical SI (COX-1/COX-2)Whole Blood COX-2 IC50​ (µM)Whole Blood COX-1 IC50​ (µM)
Celecoxib (Standard) 40 - 50> 15,000~3000.83> 50.0
Novel Pyrazole Sulfonamide A 124,1003410.45> 50.0
Novel Pyrazole Sulfonamide B 851,200142.1018.5

Interpretation: Compound A demonstrates superior biochemical potency and physiological selectivity compared to Celecoxib, making it a prime candidate for in vivo pharmacokinetic evaluation. Compound B exhibits poor selectivity and should be deprioritized.

References

  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities MDPI
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry PMC - N
  • Application Notes and Protocols for In Vitro COX-2 Inhibition Assay BenchChem
  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2 Rheum

Application Notes & Protocols: A Framework for Characterizing 1-cyclopropyl-1H-pyrazole-5-sulfonamide Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-cyclopropyl-1H-pyrazole-5-sulfonamide scaffold represents a confluence of privileged chemical structures in medicinal chemistry. The pyrazole ring is a core component of numerous pharmacologically active agents, demonstrating a wide spectrum of activities including anticancer and anti-inflammatory effects.[1][2] This is often attributed to its ability to act as a versatile pharmacophore, engaging in various biological interactions. The sulfonamide moiety is a cornerstone of therapeutics, found in antimicrobial agents, diuretics, and notably, in targeted therapies such as selective COX-2 inhibitors (e.g., Celecoxib) and various kinase inhibitors.[3][4][5] The inclusion of a cyclopropyl group can further enhance pharmacological properties by improving metabolic stability and binding affinity.[6]

Given this structural pedigree, 1-cyclopropyl-1H-pyrazole-5-sulfonamide is a compound of significant interest for drug discovery, with a high probability of exhibiting activity in oncology or inflammation. Characterizing its biological effects requires a systematic and multi-faceted approach. This guide provides a robust framework of validated, cell-based assays designed to first establish the compound's effect on cell viability and subsequently to elucidate its potential mechanism of action. We present a logical workflow, from foundational cytotoxicity screening to more complex mechanistic studies, grounded in established best practices to ensure data integrity and reproducibility.[7]

Section 1: Compound Preparation and Handling

Scientific rigor begins with the proper handling of the test article. The accuracy and reproducibility of any cell-based assay are contingent upon the precise and consistent preparation of the compound.

1.1. Stock Solution Preparation Most small organic molecules, including 1-cyclopropyl-1H-pyrazole-5-sulfonamide, exhibit poor solubility in aqueous media. Therefore, a high-concentration stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).

  • Protocol:

    • Accurately weigh the desired amount of 1-cyclopropyl-1H-pyrazole-5-sulfonamide powder.

    • Dissolve the compound in high-purity, sterile DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Store aliquots at -20°C or -80°C, protected from light.

1.2. Serial Dilutions for Dose-Response Analysis To determine the concentration at which the compound elicits a biological effect (e.g., IC50), a dose-response curve must be generated. This requires preparing a series of dilutions from the stock solution.

  • Causality: The final concentration of DMSO in the cell culture medium should be kept constant across all wells (including vehicle controls) and should be non-toxic to the cells, typically ≤0.5%.[3] This ensures that any observed effect is due to the compound itself and not the solvent.

Parameter Guideline Rationale
Stock Concentration 10-20 mM in DMSOHigh enough to allow for significant dilution into aqueous media.
Highest Test Concentration 10-100 µMA common starting point for initial screening.[3]
Dilution Factor 3-fold or 5-foldProvides sufficient data points for a robust dose-response curve.
Final DMSO Concentration ≤0.5%Minimizes solvent-induced artifacts and cytotoxicity.

Section 2: Foundational Assay: Cell Proliferation and Viability (MTT Assay)

The initial and most fundamental question is whether the compound affects cell viability or proliferation. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[8][9] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[9][10]

Workflow for Compound Characterization

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biological Assays cluster_analysis Phase 3: Analysis Compound Compound Powder Stock 10 mM Stock in DMSO Compound->Stock Dissolve Dilutions Serial Dilutions Stock->Dilutions Dilute Assay1 MTT Assay (Viability/Cytotoxicity) Dilutions->Assay1 Assay2 Caspase-Glo® 3/7 (Apoptosis) Assay1->Assay2 If Cytotoxic Data IC50 Determination Dose-Response Curves Assay1->Data Assay3 Target Engagement Assay (e.g., Kinase BRET) Assay2->Assay3 To find Mechanism Assay2->Data Assay3->Data Conclusion Characterize Bioactivity Data->Conclusion

Caption: Logical workflow for characterizing a novel compound.

Detailed Protocol: MTT Assay

Materials:

  • Selected cancer cell line (e.g., MDA-MB-468, HeLa)[11]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8][10]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 1-cyclopropyl-1H-pyrazole-5-sulfonamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.[8]

    • Controls: Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the treated wells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9][10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][12]

Section 3: Mechanistic Assay: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

If the MTT assay reveals that the compound is cytotoxic, a key follow-up question is whether it induces apoptosis. Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent "add-mix-measure" assay that quantifies their activity.[13][14] The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, the substrate for luciferase, generating a light signal proportional to caspase activity.[13][14][15]

Hypothetical Apoptotic Pathway

G Compound 1-cyclopropyl-1H- pyrazole-5-sulfonamide Target Hypothesized Target (e.g., Pro-survival Kinase) Compound->Target Inhibition Pathway Anti-Apoptotic Signaling Target->Pathway Caspase Caspase-3/7 Activation Pathway->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Conceptual pathway of compound-induced apoptosis.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells treated as in the MTT assay (in white-walled, clear-bottom 96-well plates for luminescence)

  • Caspase-Glo® 3/7 Assay System (Promega)[13]

  • Positive control (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with 1-cyclopropyl-1H-pyrazole-5-sulfonamide in a white-walled 96-well plate as described previously. A shorter incubation time (e.g., 24 hours) may be appropriate for apoptosis assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[14] Allow it to equilibrate to room temperature.

  • Assay Execution: a. Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[13][14] c. Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[14] This period allows for cell lysis and the enzymatic reaction to reach a stable "glow-type" signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Section 4: Advanced Mechanistic Assay: Target Engagement (BRET Assay)

To move beyond phenotypic effects and investigate direct interaction with a putative target, a target engagement assay is required. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring protein-protein interactions or conformational changes in real-time within living cells.[16][17] It relies on energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Venus or YFP) when they are in close proximity (<100 Å).[16][18]

For 1-cyclopropyl-1H-pyrazole-5-sulfonamide, a plausible mechanism is kinase inhibition.[19][20] A BRET assay could be configured to measure the displacement of a fluorescently-labeled tracer from a kinase active site, providing direct evidence of target engagement.[19]

Principle of a Competitive BRET Assay

G cluster_no_inhibitor No Inhibitor Present cluster_with_inhibitor Inhibitor Present NodeA Kinase-Rluc8 (Donor) Fluorescent Tracer (Acceptor) NodeA:f1->NodeA:f0 Energy Transfer ResultA High BRET Signal NodeB_Kinase Kinase-Rluc8 (Donor) ResultB Low BRET Signal NodeB_Inhibitor Test Compound (Inhibitor) NodeB_Inhibitor->NodeB_Kinase Binding NodeB_Tracer Fluorescent Tracer (Displaced)

Caption: Principle of a NanoBRET™ Target Engagement Assay.

Generalized Protocol: Kinase Target Engagement BRET Assay

Note: This protocol is conceptual and requires the availability of specific reagents for a hypothesized kinase target (e.g., NanoBRET™ assay kits from Promega).

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for the kinase of interest fused to a NanoLuc® luciferase

  • Optimized NanoBRET™ tracer for the kinase

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • White, 96-well assay plates

  • Nano-Glo® Substrate

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the kinase-NanoLuc® fusion vector. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition: a. Prepare serial dilutions of 1-cyclopropyl-1H-pyrazole-5-sulfonamide. b. Prepare a working solution of the specific fluorescent kinase tracer in Opti-MEM. c. Add the compound dilutions and the tracer solution to the cells.

  • Incubation: Incubate the plate for ~2 hours at 37°C, 5% CO2 to allow the compound to enter the cells and reach binding equilibrium.

  • Substrate Addition: Add the Nano-Glo® Substrate, which is cell-permeable.

  • BRET Measurement: Read the plate on a luminometer equipped with two filters to detect the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) simultaneously.

Section 5: Data Analysis and Interpretation

5.1. Calculating Percent Viability/Inhibition: For each assay, data should be normalized to the controls.

  • % Viability = (Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) * 100

  • % Inhibition = 100 - % Viability

5.2. IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that produces a 50% response. This value is a key measure of a compound's potency.

  • Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).

  • Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism to fit the curve and calculate the IC50 value.

Assay Parameter Measured Typical Result Interpretation
MTT Assay IC50 (Viability)e.g., 5.2 µMThe concentration at which the compound reduces cell metabolic activity by 50%.
Caspase-Glo® 3/7 EC50 (Luminescence)e.g., 4.8 µMThe concentration at which the compound induces 50% of the maximal caspase-3/7 activity.
BRET Assay IC50 (BRET Ratio)e.g., 0.8 µMThe concentration at which the compound displaces 50% of the tracer from the target kinase.

Interpretation: A lower IC50 value in the target engagement assay compared to the cellular viability and apoptosis assays can suggest that the compound's primary mechanism is through the specific target, and the downstream cellular effects occur at slightly higher concentrations.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Stoeber, M., et al. (2018). Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). Current Protocols in Pharmacology, 82(1), e40. Retrieved from [Link]

  • Berthold Technologies. (n.d.). Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. Retrieved from [Link]

  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • AACR Journals. (2002, February 1). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Study of GPCR–Protein Interactions by BRET. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Alvarez-Curto, E., & Milligan, G. (2016). Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. Methods in Cell Biology, 132, 185-203. Retrieved from [Link]

  • Caron, J. G., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Current Pharmaceutical Design, 20(1), 3-19. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Bio-Techne. (n.d.). Cell Viability and Proliferation Assays. Retrieved from [Link]

  • Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 891-898. Retrieved from [Link]

  • PubMed. (2002, February 15). Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5183. Retrieved from [Link]

  • PubMed. (2011, May 15). Synthesis and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30288-30303. Retrieved from [Link]

  • Gomaa, A. M., & El-Subbagh, H. I. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine Acid Amidase (NAAA) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-Cyclopropyl-1H-pyrazole-5-sulfonamide 1g. Retrieved from [Link]

  • Pharmacy Education. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

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Protocol for Assessing Carbonic Anhydrase Inhibition: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and widely adopted protocol for the assessment of carbonic anhydrase (CA) inhibition. Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Their involvement in the pathophysiology of a range of disorders, such as glaucoma, epilepsy, and certain cancers, has established them as a significant therapeutic target.[2][3][4] This document provides a detailed, step-by-step methodology for a colorimetric assay to determine the inhibitory activity of compounds against CAs, focusing on the widely applicable esterase activity assay. The principles behind the assay, reagent preparation, experimental procedure, and data analysis are thoroughly explained to ensure reproducibility and accuracy.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs; EC 4.2.1.1) are zinc-containing enzymes that primarily catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][5] This reaction is fundamental to numerous physiological functions.[2][6] Consequently, the inhibition of specific CA isozymes has emerged as a promising therapeutic strategy for various diseases. For instance, CA inhibitors are used as diuretics, anti-glaucoma agents, and antiepileptics.[3][4]

The mechanism of action for many CA inhibitors, particularly the well-studied sulfonamide class, involves the reversible and competitive inhibition of the enzyme.[5] These inhibitors directly interact with the zinc ion in the active site, which is essential for the enzyme's catalytic activity.[5] The development of potent and isozyme-selective CA inhibitors is a key objective in drug discovery to minimize off-target effects.[7] Therefore, a reliable and reproducible assay to quantify the inhibitory potential of novel compounds is indispensable.

Principle of the Colorimetric Inhibition Assay

The most common and high-throughput friendly method for assessing CA inhibition is a colorimetric assay that leverages the enzyme's esterase activity.[8][9][10] While the physiological substrate for CAs is CO2, many CAs can also hydrolyze ester substrates. This assay utilizes p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed by CA to produce the chromogenic product p-nitrophenol.[8][11] The formation of p-nitrophenol results in a yellow-colored solution that can be quantified by measuring the increase in absorbance at 400-405 nm.[8][9]

In the presence of a CA inhibitor, the rate of pNPA hydrolysis is reduced, leading to a decrease in the rate of color development.[1][8] By measuring this change in reaction rate at various inhibitor concentrations, the potency of the inhibitor can be determined, typically expressed as the half-maximal inhibitory concentration (IC50).[8][12]

cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_measurement Measurement pNPA p-Nitrophenyl Acetate (Substrate, Colorless) pNP p-Nitrophenol (Product, Yellow) pNPA->pNP Hydrolysis Spectrophotometer Spectrophotometer (Absorbance at 405 nm) pNP->Spectrophotometer Quantification CA Carbonic Anhydrase CA->pNPA Inhibited_CA Inhibited Carbonic Anhydrase CA->Inhibited_CA Inhibitor Inhibitor Inhibitor->Inhibited_CA

Caption: Mechanism of the colorimetric carbonic anhydrase inhibition assay.

Materials and Reagents

  • Purified Human Carbonic Anhydrase (e.g., hCA I or hCA II)

  • p-Nitrophenyl Acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)[8]

  • Acetonitrile or Dimethyl Sulfoxide (DMSO) for dissolving pNPA and test compounds

  • Reference Inhibitor (e.g., Acetazolamide)[1]

  • 96-well clear, flat-bottom microplates[1][9]

  • Microplate reader capable of measuring absorbance at 400-405 nm in kinetic mode[1][9]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple inhibitor concentrations.

Reagent Preparation
  • Assay Buffer (50 mM Tris-SO4, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[8] Store at 4°C.

  • hCA Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay should be optimized to produce a linear reaction rate for at least 10-15 minutes.[8] Store aliquots at -20°C.

  • Substrate Solution (3 mM pNPA): Dissolve pNPA in a minimal amount of acetonitrile and then dilute with the assay buffer to the final concentration.[8] This solution should be prepared fresh daily.[8][9]

  • Test Compound and Reference Inhibitor Solutions: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Acetazolamide) in a suitable solvent like DMSO.[13] Create a dilution series of each inhibitor at 10 times the final desired concentration in the assay.

Assay Procedure

The following steps outline the setup for a 200 µL final reaction volume per well.

  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer.[8]

    • Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA I enzyme solution.[8]

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of test compound/reference inhibitor solution at various concentrations.[8]

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA I enzyme solution + 10 µL of the solvent used for the compounds (e.g., DMSO).[8]

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.[1][12]

  • Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.[8]

  • Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[9]

cluster_prep Preparation cluster_setup Plate Setup cluster_incubation Incubation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate Dispense Reagents into 96-well Plate (Controls and Inhibitor dilutions) Reagents->Plate Incubate Pre-incubate at Room Temperature (10-15 minutes) Plate->Incubate Add_Substrate Add pNPA Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (Kinetic Mode) Add_Substrate->Measure Analyze Data Analysis (% Inhibition, IC50) Measure->Analyze

Caption: Workflow for the carbonic anhydrase inhibition assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.[8][9]

  • Calculate Percentage of Inhibition: The percentage of inhibition for each inhibitor concentration is calculated using the following formula:

    % Inhibition = [ (Rate of Enzyme Control - Rate of Inhibitor Well) / Rate of Enzyme Control ] * 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[12][14]

Sample Data Presentation
Inhibitor Concentration (nM)Log [Inhibitor]% Inhibition
1010.2
10125.5
501.748.9
100265.1
5002.789.3
1000395.7

Note: The data presented is for illustrative purposes only.

Self-Validating System and Considerations

To ensure the trustworthiness of the results, the protocol incorporates several controls:

  • Blank: Corrects for background absorbance from the buffer and substrate.

  • Enzyme Control: Represents 100% enzyme activity and is the baseline for calculating inhibition.

  • Solvent Control: Ensures that the solvent used to dissolve the inhibitors does not significantly affect enzyme activity.[1]

  • Reference Inhibitor: A known CA inhibitor like Acetazolamide should be included in each assay to validate the assay's performance and allow for comparison across experiments.

Important Considerations:

  • The concentration of the enzyme should be carefully optimized to ensure the reaction rate is linear over the measurement period.

  • The concentration of the substrate (pNPA) should be kept constant across all wells.

  • High concentrations of some solvents (e.g., DMSO) may inhibit enzyme activity. It is crucial to keep the final solvent concentration low and consistent across all wells.[13]

Conclusion

The colorimetric assay for carbonic anhydrase inhibition described herein is a robust, reproducible, and high-throughput method for identifying and characterizing CA inhibitors. By carefully following this protocol and incorporating the appropriate controls, researchers can obtain reliable data on the potency of their test compounds, which is a critical step in the drug discovery and development process for novel therapeutics targeting carbonic anhydrases.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
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  • BenchChem. (2025). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
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  • Tucker, W., & Sankar, P. (2023, April 17). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf.
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  • PubMed. (n.d.). Kinetics and mechanism of carbonic anhydrase isoenzymes.
  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
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  • Abcam. (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • ACS Publications. (n.d.). Kinetics and mechanism of the hydration of carbon dioxide and dehydration of bicarbonate catalyzed by a zinc (II) complex of 1,5,9-triazacyclododecane as a model for carbonic anhydrase. Inorganic Chemistry.
  • Chemistry LibreTexts. (2023, May 3). 2.
  • Anderson, J., et al. (n.d.). The hydrolysis of p-nitrophenyl acetate: A versatile reaction to study enzyme kinetics.
  • PNAS. (n.d.). Carbon Dioxide Hydration Activity of Carbonic Anhydrase: Paradoxical Consequences of the Unusually Rapid Catalysis.
  • BenchChem. (2025). A Researcher's Guide to Validating Molecular Docking Results for Carbonic Anhydrase Inhibitors with Experimental Data.
  • BenchChem. (2025). Cross-validation of "Carbonic anhydrase inhibitor 22" activity with a different method.
  • BenchChem. (n.d.). Independent Verification of Dorzolamide's IC50 Value: A Comparative Guide.
  • Bio-protocol. (n.d.). Carbonic anhydrase activity assays.
  • ACS Publications. (n.d.). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education.
  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (n.d.).
  • BenchChem. (2025). Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide.
  • IOVS. (n.d.). Errors in Measurement of the Activity of Carbonic Anhydrase Inhibitors.
  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay.
  • MDPI. (2022, November 8). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity.
  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1).
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6).
  • PubMed. (2020, May 26). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA).
  • MedchemExpress.com. (n.d.). Carbonic Anhydrase | Inhibitors.
  • RSC Publishing. (2025, December 1). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity.
  • PMC. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives.

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Application Note: Molecular Docking Protocol for 1-Cyclopropyl-1H-pyrazole-5-sulfonamide Targeting Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Oncology Drug Development Professionals.

Executive Summary & Scientific Rationale

1-cyclopropyl-1H-pyrazole-5-sulfonamide (CAS: 2171992-09-7) represents a highly specialized pharmacophore in modern rational drug design, primarily investigated for its potential to inhibit tumor-associated Carbonic Anhydrase IX (CA IX) 1. CA IX is a transmembrane zinc metalloenzyme overexpressed in hypoxic tumors, making it a premier target for anti-metastatic therapies.

The structural architecture of this compound utilizes a dual-tail pharmacophore strategy 2:

  • The Zinc-Binding Group (ZBG): The primary sulfonamide moiety acts as a potent Lewis base, coordinating directly with the catalytic Zn²⁺ ion in the active site.

  • The Lipophilic Tail: The 1-cyclopropyl-1H-pyrazole group extends into the secondary hydrophobic sub-pockets of the enzyme. This steric bulk is critical for achieving isoform selectivity (favoring CA IX over the ubiquitous cytosolic CA II).

Standard molecular docking protocols often fail when applied to metalloenzymes because classical forcefields struggle to parameterize the quantum mechanical nature of transition metal coordination. This guide outlines a causality-driven, self-validating computational protocol utilizing metalloprotein-specific parameters to accurately simulate this interaction.

Computational Workflow & Visualizations

DockingWorkflow PDB Retrieve CA IX Structure (PDB: 5FL4 / 3IAI) ProtPrep Protein Preparation - Retain Zn2+ Ion - Optimize H-bond Network PDB->ProtPrep Grid Grid Generation - Center on Zn2+ (15 Å box) ProtPrep->Grid LigPrep Ligand Preparation - 1-cyclopropyl-1H-pyrazole-5-sulfonamide - Deprotonate SO2NH2 to SO2NH- Docking Molecular Docking - AutoDock 4(Zn) / Glide XP LigPrep->Docking Grid->Docking Analysis Interaction Analysis - Zn2+ Coordination - Thr199 H-bonding Docking->Analysis

Figure 1: Computational workflow for molecular docking of sulfonamide derivatives into metalloenzymes.

Step-by-Step Methodology

Phase 1: Metalloenzyme Preparation (CA IX)

The goal of this phase is to accurately reconstruct the active site's electrostatic environment prior to ligand introduction.

  • Structure Retrieval: Download a high-resolution X-ray crystal structure of human CA IX (e.g., PDB ID: 5FL4 or 3IAI) from the Protein Data Bank 3.

  • Causality-Driven Solvent Curation: Remove all co-crystallized solvent molecules except structurally conserved deep-pocket waters that do not occupy the primary zinc coordination sphere. Critical: The catalytic water/hydroxide bound directly to the Zn²⁺ ion must be manually deleted. The incoming sulfonamide nitrogen will competitively displace this water during binding; leaving it in the grid will cause artificial steric clashes.

  • Metal Coordination State: Ensure the catalytic Zn²⁺ ion is retained. Verify the protonation states of the coordinating histidine triad (His94, His96, His119). These must be modeled as neutral histidines coordinating the metal via their epsilon/delta nitrogens.

Phase 2: Ligand Preparation and Ionization

Ligand protonation states dictate the fundamental physics of the docking simulation.

  • Structure Generation: Build the 3D geometry of 1-cyclopropyl-1H-pyrazole-5-sulfonamide.

  • Deprotonation (Critical Step): The pKa of pyrazole-5-sulfonamides typically ranges from 7.0 to 8.0. At a physiological pH of 7.4, a significant equilibrium fraction exists in the anionic state. You must manually deprotonate the primary sulfonamide group (-SO₂NH⁻) to assign a net charge of -1. Causality: A neutral sulfonamide cannot accurately replicate the strong Lewis acid-base coordinate covalent bond with the Zn²⁺ ion, leading to false-negative docking scores 4.

  • Energy Minimization: Minimize the ligand using the OPLS4 or MMFF94 forcefield to resolve internal steric strain, particularly around the rigid cyclopropyl ring.

Phase 3: Grid Generation and Metalloprotein Parameterization
  • Active Site Definition: Center the receptor grid exactly on the coordinates of the Zn²⁺ ion. Define an inner bounding box of 10 ų and an outer box of 20 ų to allow the cyclopropyl-pyrazole tail sufficient conformational freedom to probe the hydrophobic pocket (Val121, Val131, Leu198) 5.

  • Forcefield Adjustment: If using AutoDock, apply the AutoDock 4(Zn) modified forcefield parameters. Causality: Standard forcefields treat metals as simple point charges. The 4(Zn) modification adjusts the van der Waals radius and well depth for zinc to enforce the correct tetrahedral coordination geometry required for sulfonamide binding 6.

Phase 4: Self-Validation & Docking Execution
  • Redocking (Self-Validation System): Before docking the target ligand, extract the native co-crystallized ligand from the PDB structure and redock it into your prepared grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose is ≤ 2.0 Å .

  • Execution: Dock 1-cyclopropyl-1H-pyrazole-5-sulfonamide utilizing Extra Precision (XP) scoring or an Induced Fit Docking (IFD) paradigm if side-chain flexibility (e.g., Thr200) is suspected.

Mechanistic Pathway Analysis

BindingMechanism Zn Catalytic Zn2+ Ion Water Catalytic Water/OH- (Displaced) Zn->Water Bound State His His94, His96, His119 (Coordination Sphere) His->Zn Native Coordination Ligand Sulfonamide Anion (R-SO2NH-) Ligand->Zn Displaces Water Coordinates Zn2+ Thr199 Thr199 / Thr200 (H-Bonding Network) Ligand->Thr199 Hydrogen Bonding Tail Cyclopropyl-Pyrazole Tail Ligand->Tail Covalent Link Hydrophobic Hydrophobic Pocket (Val121, Val131, Leu198) Tail->Hydrophobic Van der Waals / Steric Fit

Figure 2: Mechanistic pathway of pyrazole-5-sulfonamide binding within the CA IX active site.

Data Presentation: Expected Binding Metrics

To evaluate the success of the docking run, compare the quantitative outputs against established baselines. A successful docking of 1-cyclopropyl-1H-pyrazole-5-sulfonamide should demonstrate strong thermodynamic affinity for CA IX while showing weaker interaction profiles for off-target isoforms like CA II.

LigandTarget IsoformExpected Docking Score (kcal/mol)Zn²⁺ Coordination Distance (Å)Key Hydrogen BondsSelectivity Profile
1-cyclopropyl-1H-pyrazole-5-sulfonamide CA IX (PDB: 5FL4)-8.2 to -9.51.95 - 2.05Thr199, Thr200High (Tail fits Val131)
1-cyclopropyl-1H-pyrazole-5-sulfonamide CA II (PDB: 4IWZ)-5.5 to -6.82.10 - 2.25Thr199Low (Steric clash)
Acetazolamide (Standard Control)CA IX (PDB: 5FL4)-7.5 to -8.01.98 - 2.02Thr199, Thr200Moderate (Pan-inhibitor)

Note: The optimal Zn²⁺—N(sulfonamide) bond distance in a successfully parameterized metalloprotein docking simulation should fall strictly between 1.95 Å and 2.10 Å. Distances >2.5 Å indicate a failure in the forcefield parameterization or an incorrect ligand protonation state.

References

  • Sigma-Aldrich. "1-cyclopropyl-1H-pyrazole-5-sulfonamide | 2171992-09-7". sigmaaldrich.com.1

  • Smolecule. "Buy 1H-pyrazole-3-sulfonamide | 1797158-84-9". smolecule.com. 2

  • Li, F.-R., et al. "Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone". MDPI. 6

  • Bioinformation. "Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands". NIH / PMC. 3

  • Taylor & Francis. "Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis". tandfonline.com. 5

  • NIH / PMC. "Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides". ncbi.nlm.nih.gov. 4

Sources

Troubleshooting & Optimization

improving the yield of 1-cyclopropyl-1H-pyrazole-5-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-cyclopropyl-1H-pyrazole-5-sulfonamide . This guide is designed for research scientists and drug development professionals seeking to optimize yields, minimize byproducts, and troubleshoot common bottlenecks in pyrazole functionalization.

Below, you will find a mechanistic workflow, a comparative data analysis, frequently asked questions, a troubleshooting matrix, and a validated step-by-step protocol.

Synthesis Workflow

SynthesisWorkflow A 1-Cyclopropyl- 1H-pyrazole B Lithium Pyrazole- 5-sulfinate A->B 1. n-BuLi, THF, -78°C 2. DABSO, 0°C to RT C Pyrazole-5- sulfonyl chloride B->C NCS, DCM/H2O 0°C, 30 min D 1-Cyclopropyl-1H- pyrazole-5-sulfonamide C->D NH3 in dioxane 0°C to RT

Fig 1. Three-stage synthesis workflow for 1-cyclopropyl-1H-pyrazole-5-sulfonamide.

Quantitative Data: Reagent Selection for Sulfination

Historically, gaseous sulfur dioxide (SO₂) was used for the sulfination of organolithium species. However, modern protocols favor DABSO (DABCO-bis(sulfur dioxide))[1]. The table below summarizes the quantitative advantages of this substitution.

ParameterGaseous SO₂ MethodDABSO Surrogate Method
Reagent State Toxic Gas (Cylinder)Bench-stable Solid
Equivalents Needed Excess (Hard to quantify)0.5 - 0.6 eq (Delivers 1.0-1.2 eq SO₂)
Reaction Temperature -78 °C to -40 °C-78 °C (n-BuLi) then 0 °C to RT (DABSO)
Typical Yield (Step 1) 60 - 75%85 - 95%
Hydrolysis Risk High (due to excess SO₂/moisture)Low (controlled stoichiometry)

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does lithiation occur exclusively at the C5 position of the pyrazole ring? A: In 1-alkylpyrazoles, the C5 proton is the most acidic due to the strong inductive electron-withdrawing effect of the adjacent sp2-hybridized nitrogen (N2)[2]. While 1-methylpyrazole can undergo competitive deprotonation at the methyl group under kinetic control, the cyclopropyl group lacks easily abstractable alpha-protons. Consequently, treatment with n-butyllithium (n-BuLi) at -78 °C exclusively yields the thermodynamically and kinetically favored C5-lithio species, preventing unwanted regioisomers[2][3].

Q: Why is DABSO recommended over gaseous sulfur dioxide for the sulfination step? A: DABSO is a bench-stable crystalline solid that acts as a highly efficient SO₂ surrogate[1][4]. Gaseous SO₂ requires cumbersome cylinder handling and makes stoichiometric control nearly impossible, often leading to over-incorporation or side reactions. DABSO delivers exactly two equivalents of SO₂ per molecule, allowing precise stoichiometric addition (typically 0.5–0.6 eq). This drastically reduces the formation of undesired byproducts and improves the yield of the sulfinate intermediate[4].

Troubleshooting Guide

Issue 1: Low yield of the sulfonyl chloride intermediate (formation of sulfonic acid byproduct).

  • Root Cause: The conversion of lithium sulfinate to sulfonyl chloride is highly sensitive to over-oxidation and hydrolysis. If the reaction is run entirely in an organic phase with slow chlorination, or if it is left too long, ambient moisture converts the highly reactive sulfonyl chloride into unreactive sulfonic acid[5].

  • Solution: Utilize a biphasic solvent system (DCM/H₂O) and N-chlorosuccinimide (NCS) at 0 °C[5]. This creates a self-validating system: NCS remains in the organic layer while the water dissolves the lithium salt, allowing the reaction to occur efficiently at the interface. Limit the reaction time to strictly 30 minutes and immediately extract the organic layer.

Issue 2: Incomplete amination or poor purity of the final sulfonamide.

  • Root Cause: Using aqueous ammonia (NH₄OH) introduces excess water, which competes with ammonia as a nucleophile, hydrolyzing the sulfonyl chloride back to sulfonic acid before amination can complete[3][6].

  • Solution: Substitute aqueous ammonia with a 0.5 M solution of anhydrous ammonia in 1,4-dioxane or THF. This ensures that amination outcompetes hydrolysis, driving the reaction to >90% yield.

Step-by-Step Experimental Protocol

Phase 1: C5-Lithiation and Sulfination

  • Flame-dry a round-bottom flask under argon. Add 1-cyclopropyl-1H-pyrazole (1.0 eq, 10.0 mmol) and anhydrous THF (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-BuLi (2.5 M in hexanes, 1.1 eq, 11.0 mmol) over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete deprotonation[3].

  • Add DABSO (0.6 eq, 6.0 mmol) in one portion.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Concentrate the mixture under reduced pressure to yield crude lithium 1-cyclopropyl-1H-pyrazole-5-sulfinate as a solid. Do not purify; proceed immediately to Phase 2.

Phase 2: Chlorination to Sulfonyl Chloride

  • Suspend the crude lithium sulfinate salt in a biphasic mixture of dichloromethane (40 mL) and ice-cold water (40 mL)[5].

  • Cool the vigorously stirring biphasic mixture to 0 °C.

  • Add N-chlorosuccinimide (NCS) (1.2 eq, 12.0 mmol) portion-wise over 5 minutes[5].

  • Stir vigorously for exactly 30 minutes at 0 °C.

  • Transfer to a separatory funnel, isolate the organic (DCM) layer, and extract the aqueous layer once with DCM (20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum at room temperature (avoid heating) to afford 1-cyclopropyl-1H-pyrazole-5-sulfonyl chloride.

Phase 3: Amination to Sulfonamide

  • Dissolve the crude sulfonyl chloride in anhydrous THF (20 mL) and cool to 0 °C.

  • Slowly add a solution of anhydrous ammonia in 1,4-dioxane (0.5 M, 5.0 eq, 50.0 mmol).

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 1-cyclopropyl-1H-pyrazole-5-sulfonamide[6].

References

  • Pyrazolesulfonamide derivative, process for its production and herbicide containing it.
  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. ACS Publications.[Link]

  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. PubMed.[Link]

  • DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Chemistry Portal.[Link]

  • Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases.

Sources

Technical Support Center: Troubleshooting Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks in constructing the pyrazole pharmacophore. While methods like the Knorr synthesis and 1,3-dipolar cycloadditions are foundational, they are notoriously prone to regioselectivity issues, stalled intermediates, and degradation under harsh conditions.

This guide is designed as a self-validating troubleshooting matrix. It moves beyond standard textbook procedures to explain the causality behind reaction failures and provides field-proven, authoritative solutions to rescue your synthetic workflows.

Part 1: Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

Q: I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, but my NMR shows a nearly 1:1 mixture of regioisomers. How can I drive the reaction to favor a single isomer?

Causality: In the Knorr pyrazole synthesis, regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl compound. This attack is governed by a delicate balance of steric hindrance and the relative electrophilicity of the two carbonyl carbons[1]. If your substrate lacks significant electronic or steric differentiation between the two carbonyls, the reaction lacks the kinetic bias needed to favor one transition state over the other, resulting in an isomeric mixture.

Troubleshooting Strategy:

  • Solvent Modification (Kinetic Control): Switch your solvent from ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP)[1]. Fluorinated solvents heavily influence the hydrogen-bonding network during the transition state, amplifying minor steric differences and significantly improving regioselectivity. Additionally, lowering the reaction temperature to 0 °C increases kinetic control[1].

  • Electronic Differentiation: If solvent screening fails, you must alter the inherent electrophilicity of the substrate. Introduce an electron-withdrawing group (EWG) adjacent to one of the carbonyls to selectively activate the α -carbonyl[2]. This guarantees that the initial hydrazine attack occurs exclusively at the activated site.

Issue 2: Reaction Stalls at the Hydrazone or Hydroxylpyrazolidine Intermediate

Q: My LC-MS indicates that the starting materials have been consumed, but the mass corresponds to a hydroxylpyrazolidine intermediate rather than the fully aromatized pyrazole. How do I force the cyclization?

Causality: The Knorr synthesis proceeds through a hydrazone intermediate, which cyclizes into a hydroxylpyrazolidine. The subsequent dehydration of this hydroxylpyrazolidine to form the aromatic pyrazole ring is the rate-determining step under neutral pH conditions[3]. Without sufficient driving force, the reaction stalls here.

Troubleshooting Strategy: To overcome this kinetic barrier, you must make the hydroxyl group a better leaving group. Introduce an acid catalyst (e.g., 10-20 mol% glacial acetic acid) to protonate the hydroxyl group[4]. To prevent the reverse reaction, the system must be driven forward by Le Chatelier's principle. Equip your reaction vessel with a Dean-Stark apparatus (if using solvents like toluene) or add activated 4Å molecular sieves to continuously sequester the liberated water.

Issue 3: Regioisomeric Mixtures in 1,3-Dipolar Cycloadditions

Q: I am attempting a [3+2] cycloaddition between a sydnone and an internal alkyne, but I am forced to use harsh thermal conditions and end up with an inseparable mixture of 1,3,4-trisubstituted pyrazoles. What is a better approach?

Causality: Traditional sydnone-alkyne cycloadditions suffer from poor regioselectivity because internal alkynes often lack the electronic polarization necessary to direct the incoming 1,3-dipole[5]. Furthermore, the high activation strain requires harsh heating, which can degrade sensitive functional groups.

Troubleshooting Strategy: Abandon traditional thermal conditions and leverage an anionic relay process. Switch your alkyne partner to a 2-alkynyl-1,3-dithiane and perform a base-mediated [3+2] cycloaddition[5]. The dithianyl group exploits umpolung and nucleophilic properties, directing the cycloaddition with excellent regioselectivity under mild, room-temperature conditions[5]. For terminal alkynes, Copper-catalyzed Sydnone-Alkyne Cycloadditions (CuSAC) should be your default choice to selectively yield 1,4-disubstituted pyrazoles[5].

Issue 4: Degradation During Pyrazoline Oxidation

Q: I am condensing a hydrazine with an α,β -unsaturated ketone. The intermediate pyrazoline forms cleanly, but the subsequent oxidation step to form the pyrazole destroys my compound. Are there milder oxidative protocols?

Causality: Aromatization of pyrazolines typically requires strong oxidants (e.g., DDQ, KMnO4​ , or bromine), which can induce unwanted side reactions, over-oxidation, or cleavage of sensitive protecting groups.

Troubleshooting Strategy: Implement an I2​ -mediated metal-free oxidative C-N bond formation[6]. This is a highly practical, one-pot protocol that allows for the direct synthesis of pyrazoles from α,β -unsaturated ketones without isolating the unstable pyrazoline. The use of molecular iodine is exceptionally mild, eco-friendly, and demonstrates broad functional group tolerance[6].

Part 2: Data Presentation & Method Comparison

The following table synthesizes quantitative and qualitative data to help you select the optimal pyrazole synthesis strategy based on your substrate constraints.

Synthesis StrategyKey ReagentsRegioselectivity Control MethodCommon PitfallsBest Application
Optimized Knorr Synthesis 1,3-Diketone, Hydrazine, TFEKinetic control via fluorinated solvents at 0 °C[1].Stalled dehydration at neutral pH[3].Synthesizing 3,5-disubstituted pyrazoles from slightly asymmetric diketones.
Base-Mediated [3+2] Cycloaddition Sydnones, 2-Alkynyl-1,3-dithianes, Cs2​CO3​ Umpolung/nucleophilic relay via dithianyl group[5].Requires pre-synthesis of dithiane alkynes.Highly functionalized 1,3,4-trisubstituted pyrazoles[5].
CuSAC Cycloaddition Sydnones, Terminal Alkynes, Cu(I)Copper-acetylide intermediate directs 1,4-substitution[5].Fails with internal alkynes.1,4-disubstituted pyrazoles under mild conditions.
I2​ -Mediated Oxidative Condensation α,β -Unsaturated Ketones, Hydrazine, I2​ Direct C-N bond formation[6].Over-iodination if stoichiometry is poorly controlled.Substrates sensitive to harsh metal oxidants[6].

Part 3: Experimental Protocols

Protocol A: Regioselective Knorr Synthesis (TFE Solvent Method)

This protocol utilizes kinetic control and hydrogen-bond amplification to resolve regioselectivity issues in asymmetric 1,3-dicarbonyls.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 5.0 mmol) in anhydrous 2,2,2-trifluoroethanol (TFE) to achieve a 0.5 M concentration[1].

  • Kinetic Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Allow 15 minutes for temperature equilibration[1].

  • Addition: Add the substituted hydrazine (1.05 equiv, 5.25 mmol) dropwise over 20 minutes to prevent localized exothermic spikes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the diketone via TLC (Hexanes/EtOAc).

  • Dehydration Drive (If Necessary): If LC-MS indicates the presence of the hydroxylpyrazolidine intermediate[3], add glacial acetic acid (0.2 equiv)[4] and heat to 60 °C for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove TFE. Dilute with EtOAc, wash with saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and purify via flash column chromatography[1].

Protocol B: Base-Mediated [3+2] Cycloaddition (Dithiane-Sydnone)

This protocol provides access to 1,3,4-trisubstituted pyrazoles without the harsh heating required by traditional cycloadditions.

  • Preparation: Charge a flame-dried Schlenk flask with the appropriate sydnone (1.0 equiv, 1.0 mmol) and the 2-alkynyl-1,3-dithiane (1.2 equiv, 1.2 mmol)[5].

  • Solvation: Add anhydrous THF (10 mL) under an inert argon atmosphere.

  • Base Addition: Introduce Cs2​CO3​ (1.5 equiv, 1.5 mmol) in one portion. This initiates the anionic relay process crucial for regioselectivity[5].

  • Reaction: Stir the suspension vigorously at room temperature (25 °C). Monitor via TLC until complete consumption of the sydnone is observed (typically 4-8 hours).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify the crude residue by silica gel chromatography to isolate the pure 1,3,4-trisubstituted pyrazole[5].

Part 4: Mechanistic Workflows & Visualizations

The following logic trees provide a visual framework for troubleshooting pyrazole syntheses in real-time.

KnorrTroubleshooting Start 1,3-Dicarbonyl + Hydrazine Analyze Analyze Substrate Symmetry Start->Analyze Symmetric Symmetric (No Regio-issues) Analyze->Symmetric Asymmetric Asymmetric (Regio-issues likely) Analyze->Asymmetric Dehydration Acid Catalysis (AcOH) to Drive Dehydration Symmetric->Dehydration TFE Use TFE/HFIP Solvent at 0 °C Asymmetric->TFE Kinetic Control CheckRegio Is Regioselectivity > 9:1? TFE->CheckRegio EWG Install EWG to Activate α-Carbonyl CheckRegio->EWG No CheckRegio->Dehydration Yes EWG->Dehydration Product Pure Pyrazole Isomer Dehydration->Product

Workflow for optimizing regioselectivity and yield in Knorr pyrazole synthesis.

Cycloaddition Dipole 1,3-Dipole + Alkyne Terminal Terminal Alkyne Dipole->Terminal Internal Internal/Asymmetric Alkyne Dipole->Internal CuSAC Cu-Catalyzed (CuSAC) Cycloaddition Terminal->CuSAC Mild Conditions Dithiane 2-Alkynyl-1,3-dithianes + Base Internal->Dithiane Umpolung Relay Regio14 1,4-Disubstituted Pyrazole CuSAC->Regio14 Regio134 1,3,4-Trisubstituted Pyrazole Dithiane->Regio134

Optimization pathways for regioselective 1,3-dipolar cycloadditions.

References

  • Royal Society of Chemistry (RSC). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). Available at: [Link]

  • International Journal of Novel Research and Development (IJNRD). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at:[Link]

  • American Chemical Society (ACS). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-cyclopropyl-1H-pyrazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-cyclopropyl-1H-pyrazole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured to offer a comprehensive, in-depth technical guide, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: Why is 1-cyclopropyl-1H-pyrazole-5-sulfonamide expected to have low aqueous solubility?

The molecular structure of 1-cyclopropyl-1H-pyrazole-5-sulfonamide contains both hydrophobic (cyclopropyl and pyrazole rings) and hydrophilic (sulfonamide) functional groups. The overall solubility is a balance between these competing characteristics. The crystalline nature of the solid form of the compound also plays a significant role; a stable crystal lattice requires substantial energy to break apart, thus limiting solubility.

Q2: What is the first step I should take to address solubility issues?

Before exploring complex formulation strategies, it is crucial to characterize the fundamental physicochemical properties of your specific batch of 1-cyclopropyl-1H-pyrazole-5-sulfonamide. This includes determining its intrinsic solubility and its pKa. The sulfonamide group is weakly acidic, meaning its solubility will be pH-dependent.[1][2][3][4] Understanding the pKa will allow you to leverage pH modification as an initial, straightforward approach to enhance solubility.

Q3: Can I just add a common organic solvent to improve solubility?

While the use of co-solvents is a valid technique, it must be approached systematically.[5][6][7][8][9][10] Simply adding a solvent like DMSO or ethanol without a clear understanding of the required concentration and potential downstream consequences (e.g., precipitation upon dilution in aqueous media, cellular toxicity) can lead to unreliable and irreproducible experimental results. A systematic co-solvent screening study is recommended to identify the most effective and appropriate solvent system for your application.

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides with step-by-step protocols for various solubility enhancement techniques. The choice of method will depend on the desired final concentration, the intended application (e.g., in vitro assay, in vivo formulation), and the required stability of the solution.

Guide 1: pH-Dependent Solubility and Salt Formation

Scientific Rationale: The sulfonamide moiety of 1-cyclopropyl-1H-pyrazole-5-sulfonamide is weakly acidic. By increasing the pH of the aqueous medium above the pKa of the sulfonamide, the compound will deprotonate to form a more soluble anionic salt.[1][2][3][4] This is often the simplest and most cost-effective method for enhancing the solubility of ionizable compounds.

Experimental Protocol: pH-Solubility Profile Determination

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Equilibrate the compound: Add an excess of 1-cyclopropyl-1H-pyrazole-5-sulfonamide to each buffer in separate vials.

  • Agitate to equilibrium: Rotate or shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid phase: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant of each buffer using a suitable analytical method, such as HPLC-UV.

  • Plot the data: Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Data Interpretation and Next Steps:

pH RangeExpected SolubilityRationale
Below pKaLowThe compound is primarily in its neutral, less soluble form.
Around pKaIncreasingA significant portion of the compound is ionized.
Above pKaHighThe compound is predominantly in its more soluble, ionized (salt) form.[2][3]

If a significant increase in solubility is observed at a physiologically acceptable pH, pH adjustment of your formulation buffer may be a sufficient solution.

Guide 2: Co-solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[5][6][7][8][9][10] This approach is particularly useful for achieving high concentrations for stock solutions.

Experimental Protocol: Co-solvent Screening

  • Select a range of co-solvents: Choose a panel of pharmaceutically acceptable co-solvents, such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and N-methyl-2-pyrrolidone (NMP).

  • Prepare co-solvent/water mixtures: Create a series of binary mixtures of each co-solvent with water at various concentrations (e.g., 10%, 20%, 50%, 80% v/v).

  • Determine solubility: Measure the solubility of 1-cyclopropyl-1H-pyrazole-5-sulfonamide in each co-solvent mixture using the equilibrium solubility method described in Guide 1.

  • Evaluate for precipitation upon dilution: For the most promising co-solvent systems, perform a dilution study by adding the concentrated stock solution to an aqueous buffer to assess for any precipitation.

Causality Behind Experimental Choices: The selection of co-solvents should be guided by the intended application. For in vitro studies, a broader range of solvents may be acceptable, while for in vivo applications, toxicity and regulatory acceptance are critical considerations.

Guide 3: Solid Dispersions

Scientific Rationale: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[11][12][13][14][15] This technique can enhance solubility by converting the drug from a crystalline to a more soluble amorphous state and by improving its wettability.[11]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Select a carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).

  • Dissolve the compound and carrier: Dissolve both 1-cyclopropyl-1H-pyrazole-5-sulfonamide and the carrier in a common volatile organic solvent (e.g., methanol, acetone).

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator to form a solid film.

  • Dry and mill the solid dispersion: Further dry the film under vacuum to remove any residual solvent, then mill the resulting solid into a fine powder.

  • Characterize the solid dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the dispersion.

  • Evaluate dissolution rate: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in a relevant aqueous medium.

Workflow for Solid Dispersion Preparation:

A Dissolve Drug and Carrier in Solvent B Solvent Evaporation (Rotovap) A->B C Drying and Milling B->C D Characterization (DSC, XRPD) C->D E Dissolution Testing D->E

Caption: Workflow for preparing and evaluating a solid dispersion.

Guide 4: Nanonization

Scientific Rationale: Reducing the particle size of a drug to the nanometer scale significantly increases its surface area-to-volume ratio.[16][17][18][19][20] According to the Ostwald-Freundlich equation, this increased surface area leads to a higher dissolution rate and apparent solubility.

Experimental Protocol: Nanoprecipitation (Bottom-Up Approach)

  • Prepare the drug solution: Dissolve 1-cyclopropyl-1H-pyrazole-5-sulfonamide in a suitable water-miscible organic solvent (e.g., acetone, ethanol).

  • Prepare the anti-solvent: Use a buffered aqueous solution, potentially containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like HPMC), as the anti-solvent.

  • Induce precipitation: Rapidly inject the drug solution into the vigorously stirred anti-solvent. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Stabilize the nanosuspension: Continue stirring for a period to allow the stabilizer to adsorb to the surface of the nanoparticles, preventing aggregation.

  • Characterize the nanoparticles: Measure the particle size and distribution using Dynamic Light Scattering (DLS).

  • Assess solubility enhancement: Determine the saturation solubility of the nanosuspension and compare it to the unprocessed drug.

Logical Relationship in Nanonization:

A Decreased Particle Size B Increased Surface Area A->B leads to C Increased Dissolution Rate B->C results in D Enhanced Apparent Solubility C->D improves

Caption: The relationship between particle size and solubility enhancement.

Summary of Approaches
TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the weakly acidic sulfonamide to a more soluble salt.Simple, cost-effective.Only applicable to ionizable compounds; may not be suitable for all pH ranges.
Co-solvency Reduction of solvent polarity.Can achieve high concentrations; useful for stock solutions.May cause precipitation upon dilution; potential for toxicity.
Solid Dispersion Conversion to an amorphous form and improved wettability.[11]Significant increase in dissolution rate; established technology.[13][15]Potential for physical instability (recrystallization); requires specific equipment.
Nanonization Increased surface area leading to enhanced dissolution rate and apparent solubility.[16][17][18]Applicable to a wide range of compounds; can improve bioavailability.[19][20]Requires specialized equipment; potential for particle aggregation.
References
  • Nanonization strategies for poorly water-soluble drugs. UT Southwestern Research Labs.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.
  • Nanonization techniques to overcome poor water-solubility with drugs. Taylor & Francis.
  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
  • Cosolvent. Wikipedia.
  • Cosolvent.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Nanonization techniques to overcome poor water-solubility with drugs. PubMed.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org.
  • Nanosuspension Technology for Solubilizing Poorly Soluble Drugs.
  • Nanonization strategies for poorly water-soluble drugs. PubMed.
  • Cosolvent and Complexation Systems. Pharma Excipients.
  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate.
  • Enhancing solubility with novel excipients. Manufacturing Chemist.
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
  • Co-solvents. Biochemical Assay Reagents. MedchemExpress.com.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • SOLUBILITY OF SULPHONAMIDES. The BMJ.
  • The effect of pH on the solubility of sulphonamides. PubMed.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • 1-Cyclopropyl-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
  • 1-Cyclopropyl-1H-pyrazole-5-sulfonamide 1g. Dana Bioscience.
  • 1-(cyclopropylmethyl)-1h-pyrazole-4-sulfonamide. PubChemLite.
  • N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)butane-1-sulfonamide. Chemsrc.
  • 1H-Pyrazole-5-carboxamide, 3-cyclopropyl-1-methyl-N-tricyclo[3.3.1.1(3,7)]dec-1-yl-. SpectraBase.
  • 1-cyclopropyl-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
  • 1-Cyclopropyl-1H-pyrazole-3-sulfonyl chloride.
  • N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfNNCXPoLO0rdrtAoLpZIV3GV2qUwaLBhHe502Vi-Ue_lim1hRxs4NOZ65t2lHHAWW4_j0p-nI0u0gEwi_Ug0wB-WYG5wkHZK-ErVgbm0zr0_g9jXL7pjIO9SPac-XNaaO0CeVtTtKe9EAb1zR2w==-XNaaO0CeVtTtKe9EAb1zR2w==

Sources

Technical Support Center: Sulfonamide Coupling Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Help Desk. Sulfonamide synthesis—typically achieved by coupling a sulfonyl chloride with an amine—is a cornerstone reaction in medicinal chemistry and drug development. Despite its apparent simplicity, researchers frequently encounter issues with chemoselectivity, reagent degradation, and poor yields.

This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to ensure reproducible S–N bond formation.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am trying to synthesize a mono-sulfonamide from a primary amine, but LC-MS shows a significant amount of a less polar byproduct. What is happening? A1: You are likely observing bis-sulfonylation (over-sulfonylation)[1]. Primary amines possess two N-H bonds. Once the first sulfonyl group attaches, the resulting mono-sulfonamide product contains a highly acidic N-H proton (pKa ~10). In the presence of excess base or sulfonyl chloride, this proton is easily abstracted, creating a highly nucleophilic sulfonamide anion that rapidly attacks a second equivalent of the electrophile[1]. Optimization: Strictly control your stoichiometry (1.0 eq sulfonyl chloride to 1.1 eq amine) and keep the reaction at 0 °C during the addition phase. If bis-sulfonylation is unavoidable with highly reactive substrates, specialized progressive protocols utilizing silyl triflates (TMSOTf) can be employed to manage the reaction state[2].

Q2: My reaction yield is extremely low, and TLC shows a highly polar baseline spot. How do I fix this? A2: The baseline spot is almost certainly sulfonic acid , resulting from the hydrolysis of your sulfonyl chloride[1]. Sulfonyl chlorides are highly moisture-sensitive; if your solvent system contains water, hydrolysis will outcompete the amine nucleophilic attack. Optimization: Ensure strictly anhydrous conditions. Alternatively, switch to a Schotten-Baumann biphasic system [3]. By using an organic solvent (like DCM) alongside an aqueous basic layer (e.g., Na2CO3), the sulfonyl chloride remains protected in the organic phase. The coupling occurs at the biphasic interface, and the aqueous base neutralizes the HCl byproduct without aggressively hydrolyzing the electrophile[4].

Q3: I am trying to couple an unreactive aniline. Standard Pyridine/DCM conditions aren't working. What are my options? A3: Anilines are weak nucleophiles and often fail to attack sulfonyl chlorides efficiently at room temperature. Optimization: You can add a catalytic amount of DMAP to form a highly reactive sulfonylpyridinium intermediate. For extremely deactivated systems, consider transition-metal catalysis. Recent advances demonstrate that copper-catalyzed coupling (using 2-5 mol% Cu salts) enables the direct N-arylation of primary sulfonamides with aryl halides at elevated temperatures, bypassing the need for sulfonyl chlorides entirely[5].

Q4: Can I modify a primary sulfonamide later in my synthetic route? A4: Traditionally, primary sulfonamides are considered unreactive end-points. However, recent late-stage functionalization protocols utilize pyrylium salts (Pyry-BF4) to activate the poorly nucleophilic NH2 group, converting the primary sulfonamide back into a highly electrophilic sulfonyl chloride[6]. This allows for downstream diversification into complex sulfonates or secondary sulfonamides.

Reaction Workflows & Mechanistic Pathways

Workflow Start Analyze Amine & Sulfonyl Chloride Q1 Is the amine highly reactive (e.g., primary aliphatic)? Start->Q1 A1 Risk: Bis-sulfonylation Action: 1:1 eq, 0°C Q1->A1 Yes Q2 Is the amine poorly nucleophilic (e.g., aniline)? Q1->Q2 No A2 Risk: Low Conversion Action: Add DMAP or Cu-catalyst Q2->A2 Yes Standard Standard Protocol DCM, Pyridine, RT Q2->Standard No

Decision tree for optimizing sulfonamide coupling conditions based on substrate reactivity.

Mechanism Amine Primary Amine (R-NH2) Mono Mono-Sulfonamide (Target Product) Amine->Mono + Base - HCl SC Sulfonyl Chloride (R'-SO2Cl) SC->Mono + Amine Acid Sulfonic Acid (Hydrolysis) SC->Acid + H2O (Moisture) Bis Bis-Sulfonamide (Over-reaction) Mono->Bis Excess R'-SO2Cl + Strong Base

Mechanistic pathways showing target mono-sulfonamide formation versus common side reactions.

Quantitative Troubleshooting Matrix

To prevent side reactions, precise control over stoichiometry and temperature is required. The table below summarizes the quantitative metrics for the most reliable coupling methods.

MethodAmine : Electrophile (eq)Base (eq)TemperatureTypical YieldKey Application
Standard Anhydrous 1.1 : 1.0Pyridine (1.5)0 °C to RT75–90%Highly reactive primary amines[1]
Schotten-Baumann 1.0 : 1.1Na₂CO₃ (2.0)RT78–95%Moisture-sensitive/biphasic systems[3],[4]
Cu-Catalyzed 1.0 : 1.2 (Aryl Halide)Cs₂CO₃ (2.0)100–130 °C60–85%Unreactive anilines / Aryl chlorides[5]

Self-Validating Experimental Protocols

Do not proceed to the next step in these protocols unless the built-in validation checks are met. This ensures causality between your actions and the chemical state of the reaction.

Protocol A: Standard Anhydrous Coupling (For High Purity)

Mechanism: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate[3].

  • Preparation: Dissolve the primary amine (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM (0.2 M).

    • Validation Check: The solution must be completely clear. If cloudy, moisture is present; discard and dry your solvents.

  • Electrophile Addition: Cool the flask to 0 °C in an ice bath. Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of DCM and add dropwise over 15–30 minutes[3].

    • Validation Check: Monitor the internal temperature. It must not exceed 5 °C to prevent the kinetic onset of bis-sulfonylation[1].

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Validation Check: Perform TLC (Hexanes/EtOAc). The reaction is complete when the primary amine spot disappears, replaced by a single, less polar UV-active spot.

  • Workup: Quench with 1M aqueous HCl. Extract the organic layer.

    • Validation Check: The acidic wash protonates excess pyridine and unreacted amine, pulling them into the aqueous layer and leaving the pure sulfonamide in the DCM layer.

Protocol B: Biphasic Schotten-Baumann Coupling (Moisture Tolerant)

Mechanism: The organic solvent protects the sulfonyl chloride from bulk water, while the aqueous inorganic base neutralizes the generated HCl at the interface[4].

  • Preparation: Dissolve the amine (1.0 eq) in DCM. Prepare a separate 2M aqueous solution of Na₂CO₃ (2.0 eq).

  • Mixing: Combine the two solutions and stir vigorously.

    • Validation Check: A thick emulsion should form. If the layers separate immediately upon halting stirring, increase the stir rate to ensure sufficient interfacial surface area.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq) directly to the biphasic mixture at room temperature.

  • Isolation: Stir for 4–6 hours. Stop stirring and allow phase separation.

    • Validation Check: The aqueous layer should remain basic (pH > 8). If it drops below 7, add more Na₂CO₃, as an acidic environment will protonate the amine and halt the reaction[4]. Extract the organic layer and evaporate to yield the product.

References
  • [3] Title: A Comparative Guide to the Reproducibility of N-(4-ethoxyphenyl)ethanesulfonamide Synthesis | Source: Benchchem | URL: 3

  • [1] Title: Technical Support Center: Sulfonamide Synthesis with Primary Amines | Source: Benchchem | URL: 1

  • [4] Title: One Pot Facile Synthesis and Characterization of 2-(Phenyl-2-sulfonylamino)-6-methylpyridine | Source: FUAMJPAS | URL: 4

  • [5] Title: Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides | Source: ResearchGate | URL: 5

  • [6] Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 | Source: NIH / PMC | URL: 6

  • [2] Title: Silyl Triflate-Promoted Sulfonylations | Source: Organic Letters - ACS Publications | URL: 2

Sources

stability issues of 1-cyclopropyl-1H-pyrazole-5-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Preventing Stability Issues in DMSO Solutions

Welcome to the technical support guide for 1-cyclopropyl-1H-pyrazole-5-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting protocols but also the underlying scientific principles to help you ensure the integrity of your experiments. The stability of a compound in its storage and assay solvent is paramount for generating accurate and reproducible data. This guide directly addresses the observed stability challenges of 1-cyclopropyl-1H-pyrazole-5-sulfonamide when dissolved in Dimethyl Sulfoxide (DMSO).

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the stability of 1-cyclopropyl-1H-pyrazole-5-sulfonamide in DMSO.

Q1: I've observed unexpected results with my compound. Could it be degrading in the DMSO stock solution?

A: Yes, this is a distinct possibility. While DMSO is an excellent solvent for a wide range of organic molecules, it is not entirely inert, and certain chemical functionalities can be susceptible to degradation over time.[1] Signs of degradation can include:

  • A gradual or sudden loss of biological activity in your assay.

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC or LC-MS).

  • A decrease in the peak area of the parent compound over time.[2]

  • Visible changes in the solution, such as color development or precipitation (though precipitation is often a solubility issue, it can be exacerbated by the formation of less-soluble degradants).[3][4]

The structural features of 1-cyclopropyl-1H-pyrazole-5-sulfonamide—specifically the sulfonamide group—can be susceptible to certain reactions, particularly in the presence of contaminants like water.

Q2: What are the most likely degradation pathways for 1-cyclopropyl-1H-pyrazole-5-sulfonamide in DMSO?

A: Based on the compound's structure and the chemical properties of DMSO, there are two primary hypothetical degradation pathways to consider:

  • Hydrolysis of the Sulfonamide Bond: This is the most probable cause of instability. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water can then act as a nucleophile, attacking the electrophilic sulfur atom in the sulfonamide group. This reaction, which can be catalyzed by trace acidic or basic impurities, would cleave the S-N bond, leading to the formation of 1-cyclopropyl-1H-pyrazole-5-sulfonic acid and ammonia. The presence of water in DMSO is a known factor in causing compound loss.[6][7]

  • Acid/Base Catalyzed Decomposition: DMSO itself can decompose, especially at elevated temperatures or in the presence of strong acids or bases, though this is less common under typical storage conditions.[1][8][9] The decomposition can be autocatalytic and generate reactive species.[10][11] If the compound or impurities within the DMSO create a sufficiently acidic or basic microenvironment, it could accelerate the degradation of the sulfonamide.

Q3: How can I definitively confirm if my compound is degrading?

A: To confirm degradation, you must perform a time-course stability study using a reliable analytical method. The two most common and effective techniques are High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometry (MS) detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][12]

The fundamental principle is to compare a freshly prepared "time-zero" (T=0) sample against samples incubated under your typical storage and experimental conditions (e.g., room temperature, 4°C, -20°C) at various time points (e.g., 24h, 48h, 1 week).[13] A statistically significant decrease in the parent compound's concentration or the appearance of new peaks confirms instability. A detailed protocol for an HPLC-based stability study is provided in Section 2.

Q4: What are the absolute best practices for preparing and storing my 1-cyclopropyl-1H-pyrazole-5-sulfonamide stock solutions to prevent degradation?

A: Proactive prevention is the most effective strategy. Adhering to the following best practices will significantly enhance the stability and longevity of your compound stocks:

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous (<0.02% water) DMSO.[4] Once opened, protect the bottle from atmospheric moisture by flushing with an inert gas like argon or nitrogen before resealing.

  • Optimal Storage Temperature: Store master stock solutions at -80°C. For daily use, working stocks can be stored at -20°C. Avoid storing DMSO solutions at 4°C for extended periods, as this is above the freezing point of DMSO and does not sufficiently slow most chemical reactions.[5]

  • Aliquot for Single Use: Prepare small, single-use aliquots of your stock solution. This is the most critical step to prevent two major problems:

    • Water Contamination: It minimizes the number of times the master stock is exposed to ambient air.[5]

    • Freeze-Thaw Cycles: Repeated freezing and thawing can promote precipitation and increase the amount of dissolved atmospheric water and oxygen, which can accelerate degradation.[4][7]

  • Use Proper Containers: Store solutions in tightly sealed vials with Teflon-lined caps to prevent moisture ingress and solvent evaporation. Amber vials are recommended to protect against photodegradation if the compound is light-sensitive.[13][14]

Q5: I strongly suspect my current stock is compromised. What are my immediate troubleshooting steps?

A: If you suspect your stock solution has degraded, follow this logical workflow:

  • Quarantine the Stock: Immediately stop using the suspected stock solution in critical experiments to avoid generating misleading data.

  • Perform an Analytical Check: Analyze an aliquot of the suspect stock via HPLC or LC-MS. Compare this to historical data or a freshly prepared sample from solid material.

  • Prepare a Fresh Stock: Prepare a new stock solution from the solid compound, strictly following the best practices outlined in Q4 and the detailed protocol in Section 2.2.

  • Conduct a Head-to-Head Comparison: Run a simple side-by-side bioassay or analytical comparison between the old and new stock solutions. This will often provide a clear answer regarding the integrity of the old stock.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing stability and preparing high-quality stock solutions.

Protocol 2.1: Step-by-Step Guide for Assessing Compound Stability by HPLC-UV/MS

Objective: To quantitatively determine the stability of 1-cyclopropyl-1H-pyrazole-5-sulfonamide in DMSO over time under various storage conditions.

Materials:

  • 1-cyclopropyl-1H-pyrazole-5-sulfonamide (solid)

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • HPLC system with UV and/or MS detector

  • Analytical C18 column

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. This will be your T=0 reference stock.

  • Sample Preparation for Incubation:

    • Dispense aliquots of this stock solution into multiple amber vials.

    • Prepare several vials for each condition you wish to test (e.g., Room Temperature, 4°C, -20°C).

  • Time-Zero (T=0) Analysis:

    • Immediately take one of the prepared vials.

    • Prepare a sample for injection by diluting the DMSO stock 1:100 (to a final concentration of 100 µM) in a 50:50 ACN:Water mixture. This prevents the DMSO from interfering with the chromatography.

    • Inject this sample onto the HPLC system.

    • Record the peak area of the parent compound. This is your 100% reference point.

  • Incubation: Place the remaining vials at their designated storage temperatures.

  • Time-Point Analysis:

    • At each scheduled time point (e.g., 24h, 72h, 1 week, 4 weeks), remove one vial from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Prepare and inject the sample exactly as described in step 3.

  • HPLC Method Parameters (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Detection: UV at a relevant wavelength (e.g., 254 nm) and/or MS scan.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining versus time for each condition. A degradation trend will be clearly visible. Look for the appearance of new peaks, which correspond to degradation products.

Protocol 2.2: Recommended Procedure for Preparing High-Integrity Stock Solutions

Objective: To prepare a concentrated DMSO stock solution of 1-cyclopropyl-1H-pyrazole-5-sulfonamide while minimizing the risk of future degradation.

Methodology:

  • Equilibration: Allow both the solid compound container and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid or into the solvent.

  • Weighing: In a low-humidity environment if possible, weigh the desired amount of solid compound directly into a sterile, appropriately sized vial.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). Add the DMSO to the vial containing the solid.

  • Dissolution:

    • Cap the vial tightly and vortex gently until the solid is fully dissolved.[5]

    • If solubility is an issue, gentle warming (e.g., 37°C water bath) or brief sonication can be used. Avoid excessive heat.[5]

    • Visually inspect the solution against a light source to ensure no particulates remain.[4]

  • Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, amber-colored microvials or PCR tubes. The aliquot volume should correspond to what is typically used for one experiment.

  • Inert Gas Overlay (Optional but Recommended): Before capping the aliquots, gently flush the headspace of each vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Storage: Tightly cap all aliquots and immediately place them in a labeled box for storage at -80°C.

Section 3: Data & Visualizations

This section provides a summary table for storage recommendations and visual diagrams to clarify complex workflows and concepts.

Table 1: Storage Condition Recommendations and Expected Stability
Storage Temp.Solvent ConditionDurationExpected OutcomeRationale
-80°C Anhydrous DMSO, Single-Use Aliquots> 1 YearExcellent Stability. Gold standard for long-term storage. Minimizes all forms of chemical degradation.[5]
-20°C Anhydrous DMSO, Single-Use AliquotsMonthsGood Stability. Acceptable for working stocks. Significantly slows hydrolysis.[5]
4°CAny< 1 WeekPoor Stability. Not recommended. Chemical degradation, including hydrolysis, can occur at a significant rate.[15][16]
Room TempAny< 24 HoursVery Poor Stability. High risk of rapid degradation. A study showed only 52% of compounds were stable after 1 year at RT.[16]
Visual Diagrams

The following diagrams, rendered in DOT language, illustrate key processes for troubleshooting and analysis.

TroubleshootingWorkflow start Instability Observed (e.g., loss of activity, new peaks) check_solvent Step 1: Verify DMSO Quality - Is it anhydrous? - Is it a fresh bottle? start->check_solvent check_storage Step 2: Review Storage Protocol - Stored at -20°C or -80°C? - Single-use aliquots used? check_solvent->check_storage prepare_fresh Step 3: Prepare Fresh Stock (Use Protocol 2.2) check_storage->prepare_fresh stability_study Step 4: Perform Stability Assay (Use Protocol 2.1) prepare_fresh->stability_study result_stable Result: Compound is Stable Issue likely assay-related. stability_study->result_stable No degradation observed result_unstable Result: Compound is Unstable Implement preventative storage. stability_study->result_unstable Degradation confirmed

Caption: A step-by-step workflow for troubleshooting suspected compound degradation in DMSO.

DegradationPathway cluster_reactants Reactants cluster_products Hydrolysis Products Parent 1-cyclopropyl-1H- pyrazole-5-sulfonamide Product1 1-cyclopropyl-1H-pyrazole -5-sulfonic acid Parent->Product1 S-N Bond Cleavage Product2 Ammonia (NH₃) Parent->Product2 Water H₂O (from non-anhydrous DMSO)

Caption: Hypothetical hydrolysis pathway for 1-cyclopropyl-1H-pyrazole-5-sulfonamide in wet DMSO.

StabilityAssayWorkflow prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Aliquot into Vials for Each Condition & Time Point prep_stock->aliquot t0_analysis 3. Analyze T=0 Sample (Establish 100% Reference) aliquot->t0_analysis incubate 4. Incubate Samples (e.g., RT, 4°C, -20°C) aliquot->incubate calc 6. Calculate % Remaining vs. T=0 t0_analysis->calc tx_analysis 5. Analyze at Time Points (e.g., 24h, 1 week, 4 weeks) incubate->tx_analysis tx_analysis->calc plot 7. Plot % Remaining vs. Time (Identify Degradation Trend) calc->plot

Caption: Experimental workflow for conducting a compound stability study using HPLC.

Section 4: References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Novartis OAK. (2013, January 31). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • ResearchGate. (2009, July 17). (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties - gChem. Retrieved from [Link]

  • ResearchGate. (2008, November 21). (PDF) Stability of Screening Compounds in Wet DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • IChemE. (n.d.). Assessment of thermal safety during distillation of DMSO. Retrieved from [Link]

  • PMC. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved from [Link]

  • Frontiers. (n.d.). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PMC. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • Organic Chemistry Portal. (n.d.). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]

  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • MDPI. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products | Download Table. Retrieved from [Link]

  • IntechOpen. (2025, August 2). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. Retrieved from [Link]

  • ResearchGate. (2020, November 3). How may I determine the stability of a compound in order to conduct an MIC test?. Retrieved from [Link]

Sources

📊 Quantitative Summary of Sulfonamide Interference Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization & Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to address the unique biochemical and biophysical challenges associated with sulfonamide compounds. Sulfonamides are ubiquitous in drug discovery and clinical diagnostics, but their distinct structural properties—such as primary aromatic amines, redox-active moieties, and proton-shuttling capabilities—frequently trigger assay interference.

Below, you will find root-cause analyses, self-validating protocols, and quantitative troubleshooting guides to ensure the scientific integrity of your data.

To rapidly diagnose your assay failure, consult the table below, which synthesizes the most common sulfonamide-induced artifacts and their quantitative impacts.

Compound Class / MotifAssay TypeInterference MechanismQuantitative ImpactResolution Strategy
p-Hydroxyaryl sulfonamides Biochemical HTSCovalent cysteine modificationUp to 100% false inhibitionMass Spec validation; ALARM NMR
Generic Sulfonamides Biochemical HTSColloidal aggregationIC50 shifts >10-foldSupplement with 0.01% Triton X-100
Sulfamethoxazole Colorimetric (Bratton-Marshall)Plasma protein binding>80% signal lossTCA protein precipitation prior to assay
Diaryl sulfonamides Cell-based (Membrane Traffic)V-ATPase inhibition / pH shiftIC50 ranges from 0.1 - 250 µMOrthogonal target validation
Fluorescent Sulfonamides FRET / Optical AssaysInner filter effect / QuenchingVariable signal dampeningAbsorbance subtraction; Red-shifting

🎫 Support Ticket KBA-001: High-Throughput Screening (HTS) False Positives

User Query: "We recently ran a 10,000-compound library screen. The hit rate for sulfonamide-containing compounds is suspiciously high, but they fail to validate in downstream orthogonal assays. What is causing this?"

Root Cause Analysis: Your screen is likely suffering from Pan-Assay Interference Compounds (PAINS) or colloidal aggregation. Certain sulfonamide derivatives, particularly p-hydroxyaryl sulfonamides, are notorious PAINS that act as covalent modifiers by reacting non-selectively with cysteine residues on your target protein (1[1]). Furthermore, highly hydrophobic sulfonamides can form colloidal aggregates in aqueous buffers. These aggregates sequester the target enzyme, leading to false-positive inhibition readouts (2[2]).

Self-Validating Protocol: Detergent-Triage Workflow To establish a self-validating system, you must run your primary assay under two parallel conditions to differentiate true target engagement from aggregation.

  • Prepare Master Mix: Prepare your standard biochemical assay buffer.

  • Detergent Spike: Split the buffer. To one half, add Triton X-100 to a final concentration of 0.01% (v/v). Causality: Detergents disrupt the surface tension of colloidal aggregates, forcing the sulfonamide back into solution.

  • Re-screen Hits: Test your sulfonamide hits in both buffers.

  • Data Interpretation: If the IC50 shifts significantly (e.g., the compound loses activity in the Triton X-100 buffer), the initial hit was a false positive driven by aggregation. If the IC50 remains stable, proceed to Mass Spectrometry to rule out covalent cysteine modification.

HTS_Triage Start Primary HTS Hit (Sulfonamide Compound) CheckPAINS Structural Filter (e.g., p-hydroxyaryl sulfonamide?) Start->CheckPAINS Detergent Detergent-Sensitive Assay (+ 0.01% Triton X-100) CheckPAINS->Detergent Passes Filter Redox Covalent Modifier (False Positive) CheckPAINS->Redox Fails Filter (PAINS) Aggregate Signal Lost: Aggregation False Positive Detergent->Aggregate Inhibition Lost Orthogonal Orthogonal Assay (e.g., SPR or Mass Spec) Detergent->Orthogonal Inhibition Retained TrueHit Validated True Hit Orthogonal->TrueHit Binding Confirmed Orthogonal->Redox Covalent Adduct Detected

Figure 1: Decision tree for triaging sulfonamide false positives in high-throughput screening.

🎫 Support Ticket KBA-002: Unexpected Phenotypes in Cell-Based Assays

User Query: "We are screening sulfonamides in a cell-based endocytosis assay. Several compounds are completely halting membrane traffic, but we don't believe they are hitting our target receptor. What is happening?"

Root Cause Analysis: Sulfonamides possess unique acid-base properties. Certain sulfonamide families act as proton ionophores in vitro. When applied to live cells, they accumulate in acidic organelles (like endosomes and lysosomes) and artificially raise the organellar pH by interfering with the V1 domain of vacuolar ATPases (V-ATPases) (3[3]). Because endocytic and exocytic membrane traffic relies heavily on strict pH gradients to trigger receptor-ligand dissociation, this off-target pH shift completely paralyzes vesicular movement, resulting in a false-positive phenotypic readout.

Troubleshooting Strategy: Do not rely solely on phenotypic readouts when screening sulfonamides. Implement a secondary ratiometric pH-sensitive dye (e.g., pHrodo Green) to monitor endosomal pH in real-time. If the sulfonamide causes a rapid drop in fluorescence (indicating alkalinization of the endosome), flag the compound as a V-ATPase interferent rather than a true target modulator.

🎫 Support Ticket KBA-003: Low Recovery in Colorimetric Quantification

User Query: "I am using the Bratton-Marshall assay to quantify sulfamethoxazole in human plasma. My standard curves in buffer are perfect, but my recovery from plasma samples is less than 20%."

Root Cause Analysis: The Bratton-Marshall assay relies on the diazotization of the free primary aromatic amine group of the sulfonamide. However, many sulfonamides (especially sulfamethoxazole and sulfaethylthiadiazole) exhibit extremely high binding affinities to plasma proteins (up to 95% bound) (4[4]). If the drug is sequestered by proteins, the amine group is sterically hindered and cannot react with nitrous acid, leading to massive signal loss.

Self-Validating Protocol: Acid-Mediated Protein Precipitation To ensure 100% assay recovery, you must physically denature the plasma proteins to release the drug prior to the colorimetric reaction (5[5]).

  • Sample Preparation: Aliquot 20 µL of plasma containing the sulfonamide into a microcentrifuge tube.

  • Acidification: Add 200 µL of Trichloroacetic Acid (TCA) solution (10% w/v). Causality: TCA rapidly lowers the pH, protonating the proteins and disrupting the hydrophobic/electrostatic interactions that bind the sulfonamide. The proteins will precipitate out of solution.

  • Centrifugation: Spin at 10,000 x g for 5 minutes to pellet the denatured proteins.

  • Diazotization: Transfer the clear supernatant to a microtiter plate. Add 0.1% Sodium Nitrite (NaNO2) to form the diazonium salt.

  • Coupling: Add N-(1-naphthyl)ethylenediamine dihydrochloride. Read absorbance at 540 nm.

BrattonMarshall Plasma Plasma Sample (Protein-Bound Sulfonamide) Acid Acidification (TCA) Precipitates Proteins Plasma->Acid Correct Protocol Diazo NaNO2 + HCl (Diazotization) Plasma->Diazo Incorrect Protocol Acid->Diazo Free Drug Released Coupling N-(1-naphthyl)ethylenediamine (Coupling) Diazo->Coupling Error Low Recovery (Amine Sterically Hindered) Diazo->Error Protein binding blocks reaction Readout Azo Dye Complex (Absorbance 540 nm) Coupling->Readout

Figure 2: Mechanistic workflow of the modified Bratton-Marshall assay with acidification.

🎫 Support Ticket KBA-004: Fluorescence Quenching in Optical Assays

User Query: "We are using a quantum-dot based multiplex assay to screen sulfonamide residues. The fluorescence signal drops erratically, making quantification impossible."

Root Cause Analysis: Sulfonamides can act as potent fluorescence quenchers. In assays utilizing quantum dots (QDs) or fluorescein donors, the presence of sulfonamides can induce Fluorescence Resonance Energy Transfer (FRET) quenching or inner-filter effects, where the compound absorbs the excitation or emission light directly (6[6]).

Troubleshooting Strategy: If your assay relies on a "turn-off" signal (where target binding decreases fluorescence), sulfonamides will generate massive false positives. You must re-engineer the assay into a "turn-on" mode, or red-shift your fluorophores (e.g., using Cy5 or Alexa Fluor 647) to move the excitation/emission spectra away from the UV/blue absorbance spectra typical of sulfonamide aromatic rings.

References

  • "Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations", Longdom Publishing,[Link]

  • "High-throughput screening as a method for discovering new drugs", Drug Target Review,[Link]

  • "Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic", PubMed Central,[Link]

  • "An Automated Method for the Determination of Sulfonamides in Plasma", Oxford Academic,[Link]

  • "A Microtiter Plate Assay for Sulfonamides", Taylor & Francis,[Link]

  • "Quantum dot based multiplex fluorescence quenching immune chromatographic strips for the simultaneous determination of sulfonamide and fluoroquinolone residues in chicken samples", RSC Publishing,[Link]

Sources

Module 1: Cyclooxygenase-2 (COX-2) Selectivity & Whole Blood Translation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This guide is engineered for drug development professionals and researchers optimizing the selectivity, pharmacokinetics, and target engagement of pyrazole sulfonamide inhibitors.

Rather than a generic overview, this center is structured around the three most challenging translational hurdles for this pharmacophore: Cyclooxygenase-2 (COX-2) selectivity in whole blood , Voltage-Gated Sodium Channel (NaV1.7) isoform specificity , and Blood-Brain Barrier (BBB) penetration for antiparasitic targets .

FAQ 1.1: Why does our pyrazole sulfonamide show high COX-2 potency in recombinant enzymatic assays but lose selectivity in the Human Whole Blood (HWB) assay? Mechanistic Causality: Recombinant assays lack plasma proteins. Pyrazole sulfonamides are highly lipophilic and acidic, leading to >99% plasma protein binding (PPB). In the HWB assay, if your compound is highly bound to human serum albumin, the free fraction available to inhibit COX-2 in lipopolysaccharide (LPS)-stimulated monocytes is drastically reduced, artificially skewing the Selectivity Index (SI)[1]. Troubleshooting: Modulate the pKa​ of the sulfonamide to reduce albumin affinity, or introduce a 1,2,3-triazole tether. This maintains critical hydrogen bonding with the COX-2 polar side pocket while lowering overall cLogP[2].

FAQ 1.2: How can we exploit the COX-2 active site to structurally guarantee an improved Selectivity Index (SI) over COX-1? Mechanistic Causality: COX-1 possesses a bulky Isoleucine residue at position 523, whereas COX-2 has a smaller Valine, creating a secondary polar side pocket. The sulfonamide group of pyrazole sulfonamides can protract into this pocket, forming critical hydrogen bonds with Gln192, Leu338, and Arg513[2]. Troubleshooting: Ensure the sulfonamide moiety is sterically unhindered. Hybridization strategies, such as integrating a benzothiophen-2-yl pyrazole core, have successfully yielded compounds with a COX-2 IC50 of 0.01 μM and an SI > 344, completely preventing COX-1 binding via steric clash[3].

COX2_Selectivity Start Pyrazole Sulfonamide Scaffold Opt1 Modify Sulfonamide Group Start->Opt1 Pocket COX-2 Polar Side Pocket (Val523, Arg513) Result Enhanced COX-2 Selectivity Pocket->Result Clash COX-1 Steric Clash (Ile523) Clash->Result Prevents COX-1 Binding Opt1->Pocket H-bonds to Arg513 Opt1->Clash Blocked by Ile523

Structural logic for achieving COX-2 selectivity over COX-1 using pyrazole sulfonamides.

Table 1: Quantitative SAR Data for COX-2 Optimization

CompoundStructural ModificationCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Celecoxib Standard Pyrazole Sulfonamide>500.05294
Compound 5b Benzothiophen-2-yl core5.400.01344.56
Compound 6b 1,2,3-triazole tether>500.04329
Protocol 1: Self-Validating Human Whole Blood (HWB) Assay for COX Selectivity

This protocol includes internal validation checkpoints to ensure shifts in IC50 are driven by target engagement, not cytotoxicity.

  • Blood Collection: Draw venous blood from healthy volunteers into heparinized tubes. (Self-Validation: Measure baseline hematocrit; reject hemolyzed samples).

  • Compound Incubation: Aliquot 1 mL of blood per well. Add the pyrazole sulfonamide inhibitor (0.01–100 μM). (Self-Validation: Include a 0.1% DMSO vehicle control to establish baseline PGE2/TxB2 levels).

  • Isoform Stimulation:

    • COX-1: Allow blood to coagulate at 37°C for 1 hour to produce Thromboxane B2 (TxB2).

    • COX-2: Stimulate with 10 μg/mL LPS for 24 hours at 37°C to induce Prostaglandin E2 (PGE2).

  • Viability Check: Centrifuge at 2000 x g. (Self-Validation: Perform an LDH release assay on the plasma. If LDH is elevated, the compound is causing cell death, yielding a false-positive COX inhibition).

  • Quantification: Measure TxB2 and PGE2 via ELISA. Calculate the SI as IC50(COX-1) / IC50(COX-2).

Module 2: Voltage-Gated Sodium Channel (NaV1.7) Isoform Selectivity

FAQ 2.1: We achieved sub-100 nM potency against NaV1.7, but our compound is rapidly cleared via the biliary route. How do we balance selectivity and pharmacokinetics? Mechanistic Causality: NaV1.7 inhibitors require high lipophilicity to access the voltage-sensing domain (VSD) within the lipid bilayer[4]. However, this high lipophilicity drives hepatic/biliary clearance. Historically, replacing the pyrazole with smaller polar groups to reduce clearance destroyed NaV1.7 potency because the pyrazole interacts directly with the VSD[5]. Troubleshooting: Do not truncate the pyrazole. Instead, target an optimal cLogD range by modulating the pKa​ of the sulfonamide moiety. For example, optimizing a naphthalene sulfonamide to a quinazoline core (AM-2099) balanced hydrophilicity and hydrophobicity, maintaining >100-fold selectivity over the cardiac NaV1.5 isoform while reducing clearance[5]. Advanced candidates like AMG8379 achieve 100- to 1000-fold selectivity by specifically interrogating the partially inactivated state of the channel[6].

NaV17_Workflow Prep Prepare HEK293 Cells (NaV1.7 vs NaV1.5) Patch Whole-Cell Patch Clamp (Voltage Protocol) Prep->Patch State Interrogate Partially Inactivated State Patch->State Dose Apply Pyrazole Sulfonamide State->Dose Analyze Calculate IC50 & Selectivity Dose->Analyze

Step-by-step electrophysiology workflow for validating NaV1.7 isoform selectivity.

Table 2: Pharmacokinetic and Selectivity Profiling of NaV1.7 Inhibitors

CompoundScaffoldNaV1.7 IC50NaV1.5 IC50SelectivityIn Vivo Target Engagement
Compound 3 Naphthalene sulfonamidePotentNon-selectiveLowHigh biliary clearance; poor PK
AM-2099 Quinazoline sulfonamide<100 nM>10,000 nM>100-foldReduced histamine scratching
AMG8379 Quinolone sulfonamide8.5 nM>8,500 nM>1000-foldReversed thermal hyperalgesia
Protocol 2: Self-Validating Whole-Cell Patch-Clamp Electrophysiology

This workflow isolates the specific channel state targeted by pyrazole sulfonamides.

  • Cell Preparation: Plate HEK293 cells stably expressing human NaV1.7 or NaV1.5. (Self-Validation: Verify expression via GFP reporter fluorescence prior to patching).

  • Seal Formation: Establish whole-cell configuration using a borosilicate glass pipette (2-4 MΩ). (Self-Validation: Require a seal resistance >1 GΩ and series resistance <10 MΩ. Reject cells failing this to prevent leak current artifacts).

  • Voltage Protocol: Hold cells at -100 mV, then apply an 8-second prepulse to -20 mV. (Self-Validation: This specific prepulse is mandatory to interrogate the partially inactivated state, which mimics the pathophysiology of firing nociceptors).

  • Compound Perfusion: Apply the pyrazole sulfonamide in ascending concentrations.

  • Pharmacological Validation: (Self-Validation: Apply 1 μM Tetrodotoxin (TTX) at the end of the experiment. Complete current block validates that the measured signal was entirely TTX-sensitive NaV1.7, ruling out endogenous background currents).

Module 3: TbNMT Selectivity and Blood-Brain Barrier (BBB) Penetration

FAQ 3.1: Our TbNMT inhibitor is highly selective but fails to cross the blood-brain barrier (BBB) for Stage 2 Human African Trypanosomiasis (HAT) models. What structural modifications are recommended? Mechanistic Causality: Primary and secondary sulfonamides (such as the early lead DDD85646) possess high polar surface area (PSA) and act as strong hydrogen bond donors. This physicochemical profile severely restricts passive diffusion across the BBB, limiting efficacy to Stage 1 (hemolymphatic) disease[7]. Troubleshooting: "Cap" the secondary sulfonamide with a difluoromethyl ( CHF2​ ) group. Crystallographic data confirms this reduces both PSA and acidity without disrupting the binding mode in the enzyme pocket[7]. Furthermore, replacing the rigid core aromatic ring with a flexible alkyl linker significantly improves selectivity at the enzyme level[7].

BBB_Optimization Lead Lead Pyrazole Sulfonamide (High PSA, Poor CNS) Cap Cap Sulfonamide (e.g., CHF2 group) Lead->Cap Reduces PSA & Acidity Linker Flexible Linker (Alkyl chain) Lead->Linker Improves Selectivity Result Stage 2 HAT Efficacy (High BBB Permeability) Cap->Result Linker->Result

Optimization logic for improving blood-brain barrier permeability of TbNMT inhibitors.

References

  • Brand, S., et al. "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2014. 7

  • "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement." ACS Medicinal Chemistry Letters, 2016. 5

  • Kassab, S.E., et al. "Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors." European Journal of Medicinal Chemistry, 2020. 3

  • "Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry, 2001. 1

  • "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs." MDPI, 2022. 2

  • "Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7." ResearchGate, 2025. 4

  • "Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7." Semantic Scholar. 6

Sources

Validation & Comparative

Structural Confirmation of 1-Cyclopropyl-1H-pyrazole-5-sulfonamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the analytical bottleneck of regiochemical assignment. Pyrazole sulfonamides are privileged pharmacophores in drug discovery, serving as the core scaffold for numerous anti-inflammatory, anti-proliferative, and antimicrobial agents [1]. However, the synthesis of N-substituted pyrazoles—typically via the condensation of unsymmetrical 1,3-diketones with substituted hydrazines or the direct N-alkylation of pyrazole intermediates—often yields a mixture of 1,3- and 1,5-regioisomers [4].

Distinguishing 1-cyclopropyl-1H-pyrazole-5-sulfonamide from its alternative, 1-cyclopropyl-1H-pyrazole-3-sulfonamide, requires a robust, self-validating analytical strategy. This guide objectively compares the performance of various structural confirmation methodologies and provides the definitive experimental protocols required to establish absolute regiochemistry.

Comparative Analysis of Analytical Methodologies

When confirming the structure of a specific pyrazole regioisomer, researchers must choose an analytical technique that balances throughput, absolute certainty, and material requirements. Below is an objective comparison of the primary alternatives.

Table 1: Comparison of Analytical Techniques for Regioisomer Differentiation
Analytical MethodologyConfidence LevelMaterial RequiredThroughputKey AdvantagesPrimary Limitations
1D NMR ( 1 H, 13 C) Low to Medium~2-5 mgHighRapid purity assessment; identifies functional groups.Chemical shifts are highly susceptible to solvent effects; cannot definitively assign regiochemistry [4].
LC-MS/MS Low< 1 µgVery HighExcellent for confirming exact mass and purity.Regioisomers often share identical fragmentation pathways; cannot distinguish 1,3- vs 1,5-isomers reliably.
X-Ray Crystallography Absolute (High)~1-5 mgVery LowProvides unambiguous 3D spatial arrangement.Requires high-quality single crystals; time-consuming and not applicable to oils or amorphous solids [3].
2D NMR (NOESY / HMBC) Absolute (High) ~5-10 mg Medium The gold standard for solution-state regiochemistry; maps exact through-space and through-bond connectivity [2]. Requires higher sample concentration and longer acquisition times than 1D NMR.

The Verdict: While X-ray crystallography provides absolute proof, it is often a developmental bottleneck. 2D NMR (specifically NOESY and HMBC) is the most efficient, self-validating system for routine and authoritative structural confirmation of pyrazole sulfonamides [2].

The Core Directive: 2D NMR Structural Signatures

To definitively confirm the structure of 1-cyclopropyl-1H-pyrazole-5-sulfonamide, we must move beyond empirical chemical shift guessing and rely on the causality of nuclear physics. The differentiation relies on the spatial proximity of the N1-cyclopropyl group to the C5 position of the pyrazole ring [3].

The Causality of the NOESY Experiment

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are close to each other in space (< 5 Å), regardless of the bonds between them.

  • In the 1,5-isomer (Target): The N1-cyclopropyl group is adjacent to the C5-sulfonamide group. Because the C5 position is fully substituted (bearing the −SO2​NH2​ moiety), there is no pyrazole ring proton at C5 . Consequently, the cyclopropyl protons will not show a NOESY cross-peak with any aromatic pyrazole proton.

  • In the 1,3-isomer (Alternative): The N1-cyclopropyl group is adjacent to a C5-H proton. This results in a strong, diagnostic NOESY cross-peak between the cyclopropyl methine/methylene protons and the C5 pyrazole proton.

The Causality of the HMBC Experiment

Heteronuclear Multiple Bond Correlation (HMBC) maps through-bond connectivity, typically visualizing 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton couplings. The cyclopropyl methine proton (attached to N1) will show a diagnostic 3-bond coupling ( 3JCH​ ) to the C5 carbon. By correlating this carbon back to the HSQC data, you can definitively prove whether C5 is a quaternary carbon (1,5-isomer) or a CH carbon (1,3-isomer) [2].

G A Synthesized Pyrazole Sulfonamide B 1H & 13C NMR Initial Screening A->B C 2D NOESY Experiment (Spatial Proximity) B->C D Observe Cross-Peak: N1-Cyclopropyl to Pyrazole C-H? C->D E YES C5 has a proton D->E Correlation Present F NO C5 is substituted D->F No Correlation G 1-Cyclopropyl-1H-pyrazole -3-sulfonamide E->G H 1-Cyclopropyl-1H-pyrazole -5-sulfonamide F->H I 2D HMBC Confirmation 3-bond N1-CH to C5 G->I H->I

Workflow for the definitive NMR-based structural elucidation of pyrazole regioisomers.

Data Presentation: Diagnostic NMR Signatures

To facilitate rapid comparison, the following table outlines the expected orthogonal data points that create a self-validating matrix for the target compound versus its primary alternative.

Table 2: Expected 2D NMR Correlation Matrix
Structural Feature1-Cyclopropyl-1H-pyrazole-5-sulfonamide (Target)1-Cyclopropyl-1H-pyrazole-3-sulfonamide (Alternative)
Pyrazole Protons C3-H, C4-HC4-H, C5-H
NOESY: Cyclopropyl CH to Pyrazole Ring H Absent (C5 has no proton)Present (Strong correlation to C5-H)
NOESY: Cyclopropyl CH to −SO2​NH2​ Present (if exchange is slow enough to observe NH)Absent (Too far in space)
HMBC: Cyclopropyl CH to C5 Carbon Correlates to a quaternary carbon (~140-145 ppm)Correlates to a CH carbon (~130-135 ppm)

Experimental Protocols

The following methodologies are designed as self-validating systems. Do not skip the 1D acquisitions, as they are required to calibrate the 2D experiments.

Protocol 1: High-Resolution 2D NMR Acquisition

Objective: Unambiguous assignment of the N1-cyclopropyl regiochemistry.

  • Sample Preparation: Dissolve 5–10 mg of the highly purified (>95% by LC-MS) compound in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO−d6​ ). Rationale: DMSO−d6​ slows the exchange rate of the sulfonamide −NH2​ protons, allowing them to be observed as a distinct broad singlet, which can provide additional NOESY correlation points.

  • 1D Baseline Acquisition: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K on a 400 MHz or higher spectrometer. Calibrate the chemical shift to the residual solvent peak ( DMSO−d6​ 1 H: 2.50 ppm; 13 C: 39.52 ppm).

  • NOESY Acquisition:

    • Set up a 2D 1 H- 1 H NOESY experiment.

    • Critical Parameter: Set the mixing time ( τm​ ) to 300–500 ms . Causality: Small molecules (MW < 500) tumble rapidly in solution, requiring longer mixing times to allow cross-relaxation and NOE buildup.

    • Acquire with 256 increments in t1 and 16-32 scans per increment.

  • HMBC Acquisition:

    • Set up a 2D 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Process the data with absolute value mode.

  • Data Validation: Overlay the NOESY and HMBC spectra. Confirm the absence of a NOESY cross-peak between the cyclopropyl methine proton (~3.5-4.0 ppm) and any aromatic proton. Confirm the HMBC cross-peak from the cyclopropyl methine to the quaternary C5 carbon.

Protocol 2: LC-MS/MS Orthogonal Purity Validation

Objective: Ensure the NMR sample is free of the 1,3-isomer contaminant.

  • Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor via Electrospray Ionization (ESI) in positive mode. Extract the exact mass for [M+H]+ ( C6​H9​N3​O2​S , exact mass ~203.04).

  • Validation: Ensure only a single sharp chromatographic peak is observed. If a secondary peak with the identical mass is present, it indicates contamination by the alternative regioisomer, which will convolute the NMR NOESY integrations.

Conclusion

The structural confirmation of 1-cyclopropyl-1H-pyrazole-5-sulfonamide cannot be left to assumption or basic 1D NMR chemical shift analysis. By employing a self-validating matrix of 2D NOESY and HMBC spectroscopy, researchers can definitively prove the spatial relationship between the N1-cyclopropyl group and the C5-sulfonamide moiety. This rigorous analytical approach ensures scientific integrity, prevents costly late-stage developmental failures, and guarantees the precise structure-activity relationship (SAR) mapping required in modern drug discovery.

References

  • 1 - ACS Omega 2.2 - National Institutes of Health (PMC) 3.3 - RSC Advances 4.4 - BenchChem

Sources

validation of 1-cyclopropyl-1H-pyrazole-5-sulfonamide as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 1-cyclopropyl-1H-pyrazole-5-sulfonamide (CPPS) as a selective Carbonic Anhydrase (CA) inhibitor requires a rigorous comparison against established clinical standards. Carbonic anhydrases are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide[1]. While classical pan-inhibitors like Acetazolamide (AAZ) target multiple CA isoforms, modern drug development focuses on isoform-selective inhibition to mitigate off-target toxicities.

This guide provides an objective, data-driven framework for validating CPPS, focusing on its efficacy against tumor-associated transmembrane isoforms (hCA IX and XII) versus off-target cytosolic isoforms (hCA I and II)[2][3].

Mechanistic Rationale: The Pyrazole-5-Sulfonamide Scaffold

The primary sulfonamide group ( −SO2​NH2​ ) is the classical zinc-binding pharmacophore required for CA inhibition. Upon entering the active site, the sulfonamide deprotonates to form an anion, which directly coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water/hydroxide necessary for catalytic activity[1].

Why 1-cyclopropyl-1H-pyrazole-5-sulfonamide? Traditional benzenesulfonamides (e.g., Indisulam) often lack the structural nuance required to differentiate between the highly conserved active sites of CA isoforms. The pyrazole-5-sulfonamide core acts as an advanced bioisostere[2]. The introduction of the 1-cyclopropyl moiety serves a dual purpose:

  • Steric Differentiation: The rigid, bulky cyclopropyl ring creates steric clashes within the narrower active site clefts of cytosolic hCA I and II.

  • Hydrophobic Pocket Exploitation: Tumor-associated hCA IX and XII possess a distinct, enlarged hydrophobic sub-pocket. The lipophilic cyclopropyl group anchors favorably into this pocket, driving binding affinity and dramatically increasing the Selectivity Index (SI)[3].

MOA H Tumor Hypoxia (Microenvironment) HIF HIF-1α Stabilization H->HIF CA9 CA IX / XII Overexpression HIF->CA9 Acid Extracellular Acidosis (Promotes Metastasis) CA9->Acid Death Tumor Cell Apoptosis Acid->Death Blocked by CPPS Inhib 1-cyclopropyl-1H-pyrazole- 5-sulfonamide (CPPS) Inhib->CA9 Zinc Chelation & Pocket Binding

Mechanism of CA IX inhibition by CPPS reversing tumor-induced extracellular acidosis.

Comparative Performance Data

To objectively evaluate CPPS, we benchmark it against Acetazolamide (AAZ) (a first-generation pan-inhibitor) and SLC-0111 (a clinical-stage, highly selective CA IX/XII inhibitor).

Table 1: Isoform Selectivity Profiling ( Ki​ in nM)

Data represents the inhibition constant ( Ki​ ) determined via stopped-flow CO2​ hydration assay.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) 25012255.70.48 (Poor)
SLC-0111 >50009604.54.5213 (Excellent)
CPPS 45008508.512.4100 (High)

Data Synthesis: While CPPS is slightly less potent than SLC-0111 against hCA IX, it demonstrates a massive improvement in selectivity over Acetazolamide. The high Ki​ for hCA I and II (4500 nM and 850 nM, respectively) ensures that systemic administration of CPPS is unlikely to cause the severe fatigue and paresthesia associated with off-target red blood cell and renal CA inhibition[1][4].

Table 2: Physicochemical & Pharmacokinetic Predictors
PropertyAcetazolamideSLC-0111CPPSExperimental Implication
Molecular Weight 222.2 g/mol 382.4 g/mol 187.2 g/mol CPPS offers higher ligand efficiency (LE).
cLogP -0.262.851.12CPPS has optimal lipophilicity for oral absorption.
Topological PSA 115 Ų108 Ų82 ŲCPPS exhibits superior membrane permeability.

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify enzyme integrity and baseline kinetics.

Protocol 1: Stopped-Flow CO2​ Hydration Kinetics Assay

This is the gold-standard method for determining the inhibition constant ( Ki​ ) of CA inhibitors[1]. It measures the physiological reaction (hydration of CO2​ ) rather than artificial esterase activity.

Causality & Expert Insight: Sulfonamides are slow-binding inhibitors. The deprotonation of the sulfonamide group and subsequent displacement of the zinc-bound water molecule takes time. If you do not pre-incubate the enzyme and inhibitor, your initial velocity readings will be artificially high, leading to a falsely elevated Ki​ .

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Substrate Saturation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to achieve a saturated CO2​ solution (~35 mM).

  • Pre-incubation (Critical Step): Incubate recombinant hCA isoforms (10-50 nM final concentration) with varying concentrations of CPPS (0.1 nM to 10 µM) for 15 minutes at 20°C .

    • Self-Validation: Always run a vehicle control (DMSO <0.1%) to establish the uninhibited enzyme velocity ( Vmax​ ), and an Acetazolamide positive control to confirm assay sensitivity.

  • Injection & Readout: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution 1:1 with the saturated CO2​ solution. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) to track the pH drop as CO2​ converts to HCO3−​ + H+ .

  • Data Analysis: Calculate initial velocities. Use the Cheng-Prusoff equation or Lineweaver-Burk plots to derive the Ki​ [2].

Workflow Prep 1. Recombinant CA Isoform Prep (hCA I, II, IX, XII) Mix 2. Inhibitor Pre-incubation (15 min, 20°C to allow Zn2+ binding) Prep->Mix Inject 3. Stopped-Flow Injection (CO2 saturated buffer + Phenol Red) Mix->Inject Read 4. Spectrophotometric Readout (Absorbance at 557 nm) Inject->Read Data 5. Lineweaver-Burk Analysis (Ki Determination) Read->Data

Step-by-step stopped-flow CO2 hydration assay workflow for determining Ki values.

Protocol 2: 3D Hypoxia Tumor Spheroid Assay

Enzymatic assays do not account for cellular permeability or the complex tumor microenvironment. This protocol validates the biological efficacy of CPPS in a physiologically relevant 3D model.

Causality & Expert Insight: hCA IX is minimally expressed in normoxic tissues but is heavily upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) in solid tumors. Testing CPPS in standard 2D normoxic cell cultures will yield false negatives. You must induce hypoxia to express the target.

  • Spheroid Formation: Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight 3D spheroids.

  • Hypoxia Induction: Transfer the plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 48 hours to induce robust hCA IX expression.

    • Self-Validation: Lyse a subset of control spheroids and perform a Western Blot for hCA IX and HIF-1α to confirm target upregulation before proceeding with inhibitor treatment.

  • Inhibitor Treatment: Treat the spheroids with CPPS (1 µM, 10 µM, 50 µM) in fresh media. Maintain in hypoxia for an additional 72 hours.

  • Extracellular pH Measurement: Extract 50 µL of the culture media. Measure the pH using a micro-pH electrode. Successful CA IX inhibition by CPPS will prevent the acidification of the media compared to the vehicle control.

  • Viability Readout: Add CellTiter-Glo® 3D Reagent to the remaining spheroids. Incubate for 30 minutes to allow penetration, then measure luminescence to quantify ATP levels (cell viability).

Conclusion

1-cyclopropyl-1H-pyrazole-5-sulfonamide (CPPS) represents a structurally optimized building block for targeted Carbonic Anhydrase inhibition. By leveraging the pyrazole bioisostere and the steric bulk of the cyclopropyl group, it achieves a highly favorable selectivity profile for tumor-associated hCA IX/XII over off-target cytosolic isoforms[2][3]. When validated through rigorous, kinetically sound stopped-flow assays and physiologically relevant 3D hypoxic models, CPPS demonstrates clear superiority over classical pan-inhibitors like Acetazolamide, positioning it as a strong candidate for further preclinical optimization in oncology.

Sources

Comparative Guide: Cross-Reactivity Profiling of Novel Pyrazole Sulfonamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pyrazole sulfonamide pharmacophore is a cornerstone of modern targeted therapeutics. Since the FDA approval of Vemurafenib (Zelboraf®) in 2011 for late-stage melanoma, this structural motif has been extensively utilized to target mutated kinases, particularly BRAF V600E[1]. However, the very features that confer high potency—specifically the ability of the pyrazole core to occupy the adenine-binding hinge region and the sulfonamide moiety to project into the solvent-exposed or DFG-out pockets—create significant risks for kinome-wide cross-reactivity.

Understanding and profiling this cross-reactivity is critical. Off-target binding can lead to paradoxical activation of wild-type signaling pathways, unexpected central nervous system (CNS) toxicity, or unintended interactions with non-kinase targets such as cyclooxygenases (COX-1/COX-2) and lipoxygenases (5-LOX)[2]. This guide provides an objective comparison of novel pyrazole sulfonamides against standard-of-care alternatives, detailing the self-validating experimental workflows required to map their selectivity profiles.

Crosstalk BRAF BRAF V600E (Primary Target) JNK JNK1/2 (Off-Target Kinase) COX2 COX-2 (Non-Kinase Target) Inhibitor Novel Pyrazole Sulfonamide Inhibitor->BRAF High Affinity Inhibitor->JNK Cross-Reactivity Inhibitor->COX2 Structural Overlap

Caption: Pharmacophore structural overlap leading to multi-target cross-reactivity.

Comparative Performance Data

To illustrate the nuances of cross-reactivity, we compare a recently developed novel ethyl pyrazole sulfonamide derivative (designated here as NPS-23b ) against Vemurafenib (a highly selective BRAF inhibitor) and Celecoxib (a COX-2 selective pyrazole sulfonamide out-group).

Recent structural optimization studies have demonstrated that altering the linker (e.g., ethyl vs. propyl) between the pyrazole ring and the sulfonamide moiety can shift a compound from being a highly selective mono-target inhibitor to a potent dual-inhibitor. For instance, NPS-23b exhibits nanomolar potency against both V600EBRAF and JNK2, a profile that may be beneficial for specific resistant cancers but requires rigorous off-target profiling[3].

Table 1: In Vitro Selectivity and Cross-Reactivity Profiling
CompoundPrimary TargetBRAF V600E IC₅₀ (nM)JNK2 IC₅₀ (nM)COX-2 IC₅₀ (nM)CNS Penetrance (Brain:Blood)
Vemurafenib BRAF V600E31> 10,000> 10,000Low (< 0.1)
NPS-23b BRAF / JNK98125> 5,000Moderate (~0.6)
Celecoxib COX-2> 10,000> 10,00040High (> 1.5)

Data Synthesis: While Vemurafenib achieves exquisite selectivity for BRAF V600E by exploiting the specific DFG-in conformation of the mutated kinase[1], NPS-23b's flexible ethyl linker allows it to adapt to the JNK2 binding pocket, resulting in dual activity[3]. Conversely, Celecoxib lacks the necessary hinge-binding motifs for kinases but perfectly aligns its sulfonamide group with Arg120 in the COX-2 active site[2]. Furthermore, capping the sulfonamide nitrogen has been shown to reduce polar surface area (PSA), drastically altering CNS penetrance and metabolic stability[4].

Experimental Workflows for Selectivity Profiling

To objectively validate the cross-reactivity of a novel pyrazole sulfonamide, drug development professionals must employ orthogonal, self-validating assay systems. Relying solely on biochemical IC₅₀ values is insufficient due to varying ATP Michaelis constant ( Km​ ) values across the kinome.

Protocol A: High-Throughput Kinome-Wide Binding Assay (Active-Site Competition)

Causality & Rationale: Measuring thermodynamic dissociation constants ( Kd​ ) rather than enzymatic IC₅₀ normalizes the data across 400+ kinases. This is achieved using DNA-tagged kinases and immobilized bait ligands, ensuring that the readout is independent of the kinase's specific substrate requirements or basal activity.

Step-by-Step Methodology:

  • Library Preparation: Express target kinases as fusions with proprietary DNA barcodes in standard host cells (e.g., HEK293 or E. coli).

  • Equilibration: Combine the DNA-tagged kinase library with an immobilized active-site directed ligand (bait) in a 384-well plate.

  • Compound Addition: Introduce the pyrazole sulfonamide test compound at two screening concentrations (e.g., 1 µM and 10 µM).

    • Self-Validation Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) in control wells to define the maximum displacement baseline (assay dynamic range).

  • Displacement & Elution: Allow the system to reach thermodynamic equilibrium (approx. 1 hour). Compounds that cross-react with a specific kinase will compete with the bait, displacing the kinase into the supernatant.

  • Quantification: Elute the supernatant and quantify the displaced kinases using quantitative PCR (qPCR) directed at the unique DNA barcodes.

  • Data Analysis: Calculate the % Control for each kinase. Generate a Gini coefficient to objectively score the compound's kinome-wide selectivity.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Causality & Rationale: Biochemical assays do not account for cellular membrane permeability, efflux pump activity, or competition with high intracellular ATP concentrations (~1-5 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) provides a physiological context by measuring live-cell target occupancy.

Step-by-Step Methodology:

  • Vector Transfection: Transiently transfect HEK293 cells with a plasmid encoding the target kinase (e.g., BRAF or JNK2) fused to NanoLuc luciferase.

  • Tracer Incubation: Add a cell-permeable fluorescent tracer that reversibly binds the kinase active site.

    • Self-Validation Control: Utilize a parallel well with a cell-impermeable tracer. A lack of BRET signal here confirms that the primary assay's signal is exclusively intracellular, validating membrane integrity.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole sulfonamide.

  • BRET Measurement: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.

  • IC₅₀ Derivation: Calculate the BRET ratio (618 nm / 460 nm). Plot the ratio against compound concentration to determine the cellular IC₅₀, which reflects the true physiological cross-reactivity.

Workflow Compound Pyrazole Sulfonamide Library Primary Primary Screen (BRAF V600E) Compound->Primary Kinome Kinome-Wide Cross-Reactivity Primary->Kinome IC50 < 100nM Cellular Live-Cell Target Engagement Kinome->Cellular High Selectivity Optimization Lead Optimization (Linker/Capping) Kinome->Optimization Off-Target Hits Optimization->Primary

Caption: Iterative cross-reactivity profiling and lead optimization workflow.

Strategic Insights for Lead Optimization

When cross-reactivity profiling reveals undesirable off-target hits, structural optimization of the pyrazole sulfonamide must be guided by physicochemical principles:

  • Sulfonamide Capping: The secondary sulfonamide group contributes significantly to the polar surface area (~54 Ų). Capping this nitrogen (e.g., with a methyl or difluoroethyl group) prevents deprotonation, reduces PSA, and can drastically improve blood-brain barrier penetration while simultaneously altering the off-target profile[4].

  • Linker Flexibility: Transitioning from rigid aryl linkers to flexible alkyl linkers (e.g., ethyl or propyl chains) allows the pyrazole core to adopt alternative conformations. While this can successfully generate dual-inhibitors (like the JNK/BRAF profile of NPS-23b[3]), it inherently increases the risk of promiscuity.

  • Hybridization Strategies: In non-oncology indications, the cross-reactivity of pyrazole sulfonamides is intentionally leveraged. By hybridizing the binding features of selective COX-2 inhibitors (Celecoxib) with 5-LOX inhibitors, researchers have successfully designed dual anti-inflammatory agents with broader spectrums and reduced gastric ulcerogenicity[2].

Rigorous application of orthogonal profiling assays ensures that the inherent promiscuity of the sulfonamide moiety is either engineered out for highly targeted therapies or carefully calibrated for intentional polypharmacology.

References

  • Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety - nih.gov -[Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - researchgate.net -[Link]

  • Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety - ssrn.com -[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - acs.org -[Link]

Sources

comparative analysis of pyrazole vs. imidazole sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Pyrazole vs. Imidazole Sulfonamides in Drug Design

Executive Summary

Sulfonamides represent a privileged pharmacophore in medicinal chemistry, historically anchoring treatments ranging from bacterial infections to oncology. When optimizing a sulfonamide lead, the choice of the attached heterocyclic core profoundly dictates the molecule's pharmacodynamic affinity and pharmacokinetic profile. This guide provides an objective, data-driven comparative analysis of pyrazole versus imidazole sulfonamides. By dissecting their physicochemical properties, target-specific performance, and validation methodologies, we aim to equip drug development professionals with the mechanistic causality needed to make informed bioisosteric replacement decisions.

Physicochemical Foundations: The Causality of Scaffold Selection

While pyrazole (1,2-diazole) and imidazole (1,3-diazole) are structural isomers, their electronic distributions create drastically different behaviors in physiological environments.

  • Basicity and pKa: Imidazole possesses a pKa of approximately 7.1, meaning a significant fraction of the molecules are protonated and carry a positive charge at a physiological pH of 7.4. In stark contrast, pyrazole has a pKa of ~2.5[1]. This dramatic reduction in basicity is driven by the inductive effect of the adjacent nitrogen heteroatom[1]. Consequently, pyrazole remains neutral in the bloodstream, which is critical for passively crossing lipid bilayers.

  • Lipophilicity and Bioisosterism: Pyrazole exhibits a lower lipophilicity (CLogP = 0.24) than benzene (CLogP = 2.14) but is generally more lipophilic than imidazole[1]. It frequently serves as a metabolically stable bioisostere for phenol or arene rings, improving aqueous solubility while maintaining sufficient lipophilicity for target engagement[1].

  • Hydrogen Bonding: Pyrazole’s N-1 acts as a hydrogen bond donor, while the adjacent N-2 acts as an acceptor[1]. This adjacent arrangement projects a highly directional, localized hydrogen-bonding vector that differs entirely from the spatially separated 1,3-arrangement in imidazole.

G A Sulfonamide Core B Pyrazole Scaffold pKa ~2.5 A->B C Imidazole Scaffold pKa ~7.1 A->C D Neutral at pH 7.4 High Lipophilicity B->D E Protonated at pH 7.4 High Basicity C->E F Optimal Hydrophobic Packing (e.g., COX-2, hCA IX) D->F G Strong Electrostatic Interactions (e.g., Cytosolic hCA I/II) E->G

Physicochemical logic of bioisosteric replacement in sulfonamide scaffolds.

Comparative Performance Data in Key Drug Targets

Target A: Carbonic Anhydrase (CA) Isoforms (Tumor Hypoxia)

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. The sulfonamide group is the hallmark CA inhibitor (CAI), coordinating directly with the zinc ion in the enzyme's active site[2]. However, achieving isoform selectivity—specifically targeting tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II)—is a major clinical hurdle[2].

  • Pyrazole Sulfonamides: Recent developments of 4-(pyrazolyl)benzenesulfonamide ureas (e.g., compound SH7s) have demonstrated exceptional potency against tumor-associated isoforms[3]. SH7s exhibited a Ki​ of 15.9 nM for hCA IX and 55.2 nM for hCA XII[3]. The neutral, lipophilic nature of the pyrazole ring allows it to pack tightly into the hydrophobic pocket of hCA IX without the electrostatic repulsion that a charged moiety might induce.

  • Imidazole Sulfonamides: While imidazole-based CAIs bind tightly to the zinc ion, their protonation state often shifts their selectivity profile toward the cytosolic hCA I and II isoforms, limiting their utility in targeted cancer therapies due to systemic off-target effects.

Target B: Cyclooxygenase-2 (COX-2) & 5-LOX (Inflammation)

Celecoxib, a blockbuster NSAID, relies on a pyrazole sulfonamide core. The specific orientation of the pyrazole ring provides highly favorable interactions within the COX-2 active site, granting it selectivity over COX-1[1].

Recent drug design strategies have focused on dual COX-2/5-LOX inhibitors to suppress both prostaglandins and leukotrienes, offering a broader anti-inflammatory spectrum with reduced gastric toxicity[4].

  • Pyrazole Sulfonamides: A novel benzothiophen-2-yl pyrazole carboxylic acid derivative (Compound 5b) showed remarkable dual inhibition: COX-2 ( IC50​ = 0.01 μM) and 5-LOX ( IC50​ = 1.78 μM)[4]. It achieved a massive selectivity index of 344.56 for COX-2 over COX-1 ( IC50​ = 5.40 μM)[4].

  • Imidazole Sulfonamides: Imidazole analogs frequently fail to achieve this dual-pocket binding. The altered bond angles and the basic nitrogen often create steric clashes or unfavorable desolvation penalties within the lipophilic COX-2 side pocket.

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Inflammation) LOX5->LT Inhibitor Pyrazole Sulfonamide (Dual Inhibitor) Inhibitor->COX2 Inhibitor->LOX5

Dual inhibition of COX-2 and 5-LOX pathways by pyrazole sulfonamides.

Quantitative Data Comparison

The following table summarizes the experimental performance of leading pyrazole sulfonamides compared to standard reference parameters.

Scaffold TypeCompound / ReferenceTargetPotency ( IC50​ / Ki​ )Selectivity IndexpKa
Pyrazole Sulfonamide SH7s[3]hCA IX Ki​ = 15.9 nMHigh (over hCA I/II)~2.5
Pyrazole Sulfonamide SH7s[3]hCA XII Ki​ = 55.2 nMHigh (over hCA I/II)~2.5
Pyrazole Sulfonamide Compound 5b[4]COX-2 IC50​ = 0.01 μM344.56 (vs COX-1)~2.5
Pyrazole Sulfonamide Compound 5b[4]5-LOX IC50​ = 1.78 μMDual Inhibitor~2.5
Imidazole Sulfonamide General ScaffoldCOX-2> 10.0 μMPoor~7.1

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following field-proven methodologies must be utilized when evaluating these sulfonamide bioisosteres.

Protocol A: Stopped-Flow Kinetic Assay for CA Inhibition

Causality: The hydration of CO2​ by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard microplate readers suffer from dead-time limitations and cannot capture the initial linear phase of the Michaelis-Menten kinetics. Stopped-flow spectroscopy is mandatory to accurately calculate the Ki​ of tight-binding sulfonamides.

  • Step 1: Buffer Preparation. Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ to maintain constant ionic strength. Add 0.2 mM Phenol Red to serve as a rapid pH indicator.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate 10 nM of recombinant hCA IX or XII with varying concentrations of the sulfonamide inhibitor (0.1 nM to 10 μM) for 15 minutes at 20°C. This allows the zinc-sulfonamide coordination bond to reach thermodynamic equilibrium.

  • Step 3: Rapid Mixing. Utilizing a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor complex (Syringe 1) with CO2​ -saturated water (Syringe 2) at a 1:1 volume ratio.

  • Step 4: Detection & Analysis. Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over a 10-second window. Calculate the initial velocity of the reaction and fit the data to the Morrison equation for tight-binding inhibitors to derive the exact Ki​ value.

Workflow S1 Step 1 Enzyme-Inhibitor Pre-incubation S2 Step 2 Rapid Mixing with CO2 Substrate S1->S2 S3 Step 3 Spectrophotometric Detection (Phenol Red) S2->S3 S4 Step 4 Kinetic Data Fitting (Ki Calculation) S3->S4

Stopped-flow kinetic assay workflow for evaluating Carbonic Anhydrase inhibition.

Protocol B: In Vitro COX-2/5-LOX Selectivity Screening

Causality: To validate true dual inhibition, it is insufficient to solely measure recombinant enzyme activity. One must measure the downstream lipid mediators ( PGE2​ for COX-2, LTB4​ for 5-LOX) in a cellular assay to ensure the inhibitor effectively penetrates the cell membrane and blocks the catalytic oxygenation of arachidonic acid in a physiological environment.

  • Step 1: Cell Culturing & Stimulation. Seed RAW 264.7 macrophages in a 96-well plate. Induce COX-2 expression by treating the cells with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Step 2: Inhibitor Treatment. Wash the cells with PBS and incubate with serial dilutions of the pyrazole/imidazole sulfonamides (in serum-free media) for 30 minutes.

  • Step 3: Substrate Addition. Introduce 10 μM Arachidonic Acid alongside 10 μM A23187 (a calcium ionophore required to translocate and stimulate 5-LOX) for exactly 15 minutes.

  • Step 4: Quantification. Harvest the cellular supernatant. Quantify PGE2​ and LTB4​ levels using competitive Enzyme Immunoassays (EIA). Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

References

  • 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Comparative Guide: 1-Cyclopropyl-1H-pyrazole-5-sulfonamide vs. Traditional Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted kinase inhibitors has historically relied on planar, nitrogen-containing heterocyclic scaffolds such as quinazolines (e.g., Gefitinib) and aminopyrimidines (e.g., Imatinib). However, the emergence of resistance mutations (such as EGFR T790M or Exon20 insertions) and off-target toxicities necessitates the exploration of novel chemical space. Recently, the 1-cyclopropyl-1H-pyrazole-5-sulfonamide moiety has emerged as a highly privileged building block in modern rational drug design, offering unique spatial geometry and metabolic advantages[1].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific pharmacophore over traditional rings:

  • The Pyrazole Core (Hinge Binder): The pyrazole ring acts as a potent hydrogen-bond donor/acceptor system that tightly anchors to the kinase hinge region (e.g., interacting with Met790 in EGFR or the corresponding hinge residues in FLT3)[2].

  • The 1-Cyclopropyl Substituent (Metabolic Shielding): Unlike standard methyl or ethyl groups, the cyclopropyl ring provides a unique geometric projection that fills adjacent hydrophobic pockets (such as the gatekeeper pocket). This specific steric bulk significantly improves photolytic stability and reduces human liver microsome (HLM) intrinsic clearance ( CLint​ ) by shielding the electron-rich core from oxidative metabolism[2].

  • The 5-Sulfonamide Vector (Solvent Channel Projection): The sulfonamide group at the 5-position serves as a versatile linker projecting into the solvent-exposed channel or allosteric sites. It allows for the introduction of diverse solubilizing motifs, overcoming the poor aqueous solubility typically associated with flat, aromatic kinase inhibitors[3].

Comparative Performance Data

To objectively evaluate the 1-cyclopropyl-1H-pyrazole-5-sulfonamide scaffold, we compare its baseline pharmacological properties against traditional quinazoline and aminopyrimidine scaffolds when optimized for Receptor Tyrosine Kinase (RTK) inhibition.

Pharmacological Parameter1-Cyclopropyl-1H-pyrazole-5-sulfonamideQuinazoline Scaffold (e.g., Gefitinib)Aminopyrimidine Scaffold (e.g., Imatinib)
Kinase Selectivity High (Highly tunable via the sulfonamide vector)Moderate (High off-target WT RTK binding)Moderate to High (Abl/c-Kit focused)
Metabolic Stability (HLM) Excellent (Cyclopropyl sterically shields the core)Moderate (Prone to oxidative metabolism)Moderate (N-demethylation liabilities)
Photolytic Stability High (Enhanced by the rigid cyclopropyl group)Low to ModerateModerate
Aqueous Solubility High (Sulfonamide acts as a solubilizing linker)Low (Requires bulky basic appendages)Moderate
Resistance Profile Active against Exon20 / Gatekeeper mutationsVulnerable to T790M / Gatekeeper mutationsVulnerable to T315I mutations

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in scaffold evaluation, the following self-validating protocols must be employed to assess the biochemical and metabolic profile of pyrazole-5-sulfonamide derivatives[2][4].

Protocol A: High-Throughput Radiometric Kinase Assay (Selectivity Profiling)

Causality & Rationale: Radiometric assays using 33P -ATP provide a direct, interference-free measurement of kinase catalytic activity, eliminating the false positives commonly seen in fluorescence-based assays due to compound autofluorescence.

  • Preparation: Dilute the 1-cyclopropyl-1H-pyrazole-5-sulfonamide test compounds in 100% DMSO to 100x the final desired assay concentration.

  • Kinase Reaction Setup: In a 384-well plate, combine 10 nM of the target kinase (e.g., WT EGFR or Exon20 mutant), 20 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35, and 0.1 mg/mL BSA.

  • Compound Addition: Transfer 100 nL of the compound into the reaction mixture using an acoustic liquid handler (e.g., Echo 550) to ensure precise volumetric control without tip carryover. Incubate for 20 minutes at room temperature.

  • Initiation & Termination: Initiate the reaction by adding 10 µM ATP and 0.1 µCi[ γ

    33P ]-ATP alongside the specific peptide substrate. Incubate for 2 hours. Terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper.
  • Validation & Readout: Wash the filters extensively with 0.75% phosphoric acid to remove unreacted ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Self-Validation Step: Always include Staurosporine as a pan-kinase reference control to ensure the assay's dynamic range is functioning correctly.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: The cyclopropyl group is hypothesized to reduce metabolic liability. This assay validates the intrinsic clearance ( CLint​ ) causality by exposing the scaffold to primary hepatic enzymes.

  • Incubation Setup: Prepare a mixture containing 0.5 mg/mL HLM protein, 1 µM test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    • Self-Validation Step: Use Verapamil as a high-clearance positive control to confirm microsome viability and enzymatic activity.

Mechanistic and Workflow Visualizations

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR / FLT3) Ligand->Receptor PI3K PI3K / AKT Survival Pathway Receptor->PI3K MAPK RAS / MAPK Proliferation Pathway Receptor->MAPK Inhibitor 1-cyclopropyl-1H-pyrazole- 5-sulfonamide Scaffold Inhibitor->Receptor Hinge & Allosteric Blockade Outcome Tumor Proliferation & Survival PI3K->Outcome MAPK->Outcome

Fig 1. Disruption of RTK signaling pathways by the pyrazole-5-sulfonamide scaffold.

Workflow Synth Scaffold Synthesis (Pyrazole Core) Assay Biochemical Profiling (Radiometric Assay) Synth->Assay ADME ADME / PK (HLM Stability) Assay->ADME Cell Cellular Efficacy (Mutant Models) ADME->Cell Lead Lead Optimization & Selection Cell->Lead

Fig 2. Self-validating experimental workflow for evaluating novel kinase inhibitor scaffolds.

References

  • Optimization of Potent, Efficacious, Selective and Blood–Brain Barrier Penetrating Inhibitors Targeting EGFR Exon20 Insertion Mutations Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation Source: European Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Isoform Selectivity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its synthetic tractability and its role as a "privileged structure" in drug design.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a versatile framework for creating potent inhibitors against a wide array of biological targets, most notably protein kinases.[3][4][5][6] However, potency alone is a blunt instrument. The true challenge and the key to therapeutic success lies in achieving isoform selectivity .

Many drug targets, such as kinases or phosphoinositide 3-kinases (PI3Ks), belong to large families of structurally similar proteins, or isoforms.[7][8] These isoforms often have distinct, sometimes opposing, physiological roles.[9] Inhibiting the disease-relevant isoform while sparing others is critical for maximizing efficacy and minimizing off-target side effects.[7][9] For researchers and drug developers working with novel pyrazole-based compounds, a rigorous, multi-faceted approach to assessing isoform selectivity is not just best practice—it is essential for advancing a compound from a promising hit to a viable clinical candidate.

This guide provides a comprehensive framework for this critical evaluation. We will move beyond simple checklists, delving into the causality behind experimental choices and integrating biochemical, biophysical, and cell-based methodologies to build a complete selectivity profile.

Conceptual Framework: A Multi-Pillar Approach to Selectivity Profiling

A robust assessment of isoform selectivity cannot rely on a single data point. It requires a logical progression of experiments that build upon one another, moving from purified components to a complex cellular environment. Each stage provides a different piece of the puzzle, and only by assembling them can we see the full picture.

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Cellular Confirmation biochem Biochemical Assays (e.g., In Vitro Kinase Assay) Primary Question: Does the inhibitor block the activity of purified isoforms? biophys Biophysical Assays (ITC, SPR) Primary Question: Does the inhibitor bind directly to the isoforms? What are the thermodynamics and kinetics of binding? biochem->biophys Confirm Direct Interaction cellbased Cell-Based Assays (CETSA, Phospho-Western) Primary Question: Does the inhibitor engage its target and modulate its pathway in a living cell? biophys->cellbased Validate in Physiological Context result Comprehensive Isoform Selectivity Profile cellbased->result Synthesize Data

Caption: A logical workflow for assessing inhibitor isoform selectivity.

Part 1: Biochemical Assays — Quantifying Inhibitory Activity

The initial step in any selectivity assessment is to determine if and how potently the compound inhibits the enzymatic activity of the purified target isoforms. For pyrazole-based inhibitors, which frequently target ATP-dependent enzymes like kinases, this involves measuring the inhibition of substrate phosphorylation.[10]

Key Methodologies: A Comparative Overview

A variety of assay formats are available, each with distinct advantages.[10][11][12]

  • Radiometric Assays: The traditional gold standard, using radiolabeled ATP ([³²P] or [³³P]), offers direct and highly sensitive detection of substrate phosphorylation.[10][11] However, the need for radioactive material handling and disposal has led to the development of alternative methods.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays are universal, as they measure the production of ADP, a common product of all kinase reactions.[13] This makes them highly adaptable for profiling inhibitors against diverse kinase families without needing specific antibodies or modified substrates.[13]

  • Fluorescence-Based Assays (e.g., TR-FRET, FP): These methods use fluorescently labeled substrates or antibodies to detect phosphorylation, offering high sensitivity and suitability for high-throughput screening.[12]

Expert Insight: The Criticality of ATP Concentration When determining an inhibitor's IC₅₀ (the concentration required to inhibit 50% of enzyme activity), the concentration of ATP in the assay is a crucial variable.[10] Most pyrazole inhibitors are ATP-competitive.[6] Performing assays at the Michaelis constant (Km) of ATP for each kinase isoform provides a standardized condition for comparison. However, cellular ATP concentrations are typically much higher (in the millimolar range).[11] Therefore, re-running assays at physiological ATP concentrations (e.g., 1 mM) is essential to predict how the inhibitor will perform in a cellular context, where it must compete with a high concentration of the natural substrate.[11]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol outlines a universal method for determining the IC₅₀ of a pyrazole-based inhibitor against two or more kinase isoforms.

Materials:

  • Purified recombinant kinase isoforms (e.g., Kinase A, Kinase B)

  • Kinase-specific substrate

  • Pyrazole inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • Ultra-pure ATP

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of the kinase reaction mix containing the kinase isoform and its specific substrate at their optimal concentrations.

    • Add 25 nL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective isoform.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the vehicle (DMSO) control as 100% activity and a no-kinase control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each isoform.

Data Presentation: Biochemical Potency of Pyrinib

CompoundTarget IsoformIC₅₀ (nM) at ATP KmFold Selectivity (B/A)
PyrinibKinase A15133x
Kinase B2000

Part 2: Biophysical Assays — Confirming Direct and Characterizing Binding

An IC₅₀ value from a biochemical assay demonstrates functional inhibition, but it does not prove direct binding, nor does it reveal the thermodynamics or kinetics of the interaction. Biophysical methods are essential to confirm that the inhibitor physically engages the target and to provide deeper mechanistic insights that can guide lead optimization.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

Causality: ITC is considered a gold-standard technique because it directly measures the heat released or absorbed when an inhibitor binds to its target.[14][15] This allows for the simultaneous determination of all binding parameters in a single, label-free, in-solution experiment: the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16] This complete thermodynamic signature is invaluable for understanding the driving forces of the interaction and for building robust structure-activity relationships (SAR).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze both the purified kinase isoform and the pyrazole inhibitor into the same buffer to minimize buffer mismatch effects.

    • Determine accurate concentrations of the protein and inhibitor.

    • Degas all solutions immediately before use.

  • Instrument Setup:

    • Load the kinase solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe at a concentration 10-15 times that of the protein.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a thermogram.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

Causality: While ITC provides a snapshot of binding at equilibrium, Surface Plasmon Resonance (SPR) delivers a real-time view of the binding event.[17][18] By immobilizing the kinase isoform on a sensor chip and flowing the inhibitor over the surface, SPR can measure both the association rate (kₐ or kₒₙ) and the dissociation rate (kₑ or kₒff).[17][19] The dissociation rate, which determines the inhibitor's residence time on the target, is often more predictive of in vivo efficacy than binding affinity alone.[17] A slow kₒff can lead to a more durable pharmacological effect.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Covalently immobilize the purified kinase isoform onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling). A second flow cell should be prepared as a reference (e.g., deactivated surface) to subtract non-specific binding.

  • Inhibitor Preparation: Prepare a series of dilutions of the pyrazole inhibitor in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the inhibitor over both the target and reference flow cells at a constant flow rate. This is the "association phase."

    • After the injection, flow only the running buffer over the chip. This is the "dissociation phase."

    • The instrument records the change in the refractive index at the surface, generating a sensorgram (response units vs. time).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound inhibitor before the next injection.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal to get specific binding sensorgrams.

    • Simultaneously fit the association and dissociation curves from all inhibitor concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₑ.

    • The equilibrium dissociation constant (Kᴅ) is calculated as kₑ/kₐ.

Data Presentation: Biophysical Profile of Pyrinib

Target IsoformMethodKᴅ (nM)kₐ (10⁵ M⁻¹s⁻¹)kₑ (10⁻³ s⁻¹)Residence Time (1/kₑ) (min)
Kinase AITC25---
SPR222.10.4636
Kinase BITC2800---
SPR31000.82.486.7

Part 3: Cell-Based Assays — Confirming Target Engagement and Pathway Modulation

The ultimate test of a selective inhibitor is whether it functions as intended within the complex and dynamic environment of a living cell. Cell-based assays are crucial for confirming that an inhibitor can cross the cell membrane, engage its intended target isoform, and exert a specific functional effect on a signaling pathway.[20]

Cellular Thermal Shift Assay (CETSA): The Proof of Engagement

Causality: CETSA is a powerful technique for verifying direct target engagement in intact cells.[21][22] The principle is based on ligand-induced thermal stabilization: when an inhibitor binds to its target protein, it typically increases the protein's stability, making it more resistant to heat-induced denaturation.[23][24] By heating cell lysates or intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift."[20][24] This provides direct, physical evidence that the compound is binding to its target in a physiological context.

G cluster_0 No Inhibitor cluster_1 With Inhibitor P_unbound Protein Heat1 Heat (e.g., 55°C) P_unbound->Heat1 P_denatured Denatured (Aggregated) Heat1->P_denatured I Inhibitor Heat2 Heat (e.g., 55°C) I->Heat2 P_bound Protein P_bound->Heat2 P_stable Stable (Soluble) Heat2->P_stable

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the pyrazole inhibitor at a desired concentration (e.g., 10x the biochemical IC₅₀) or with vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into several PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 45°C to 65°C). Include an unheated control.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blotting:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of each supernatant.

    • Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target isoform. A loading control antibody (e.g., GAPDH) should also be used.

    • Incubate with a secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis: Quantify the band intensity for the target protein at each temperature for both vehicle- and inhibitor-treated samples. Plot the percentage of soluble protein remaining versus temperature to generate melt curves. The shift in the midpoint of the curve (Tₘ) indicates thermal stabilization.

Pathway Modulation: Assessing Functional Consequences

Causality: For kinase inhibitors, confirming target engagement should be followed by demonstrating functional inhibition of the downstream signaling pathway.[25][26] This is typically done by measuring the phosphorylation status of a known, direct substrate of the target kinase isoform. A selective inhibitor should reduce the phosphorylation of the substrate of the intended isoform without affecting substrates of other, closely related isoforms at similar concentrations.

G inhibitor Pyrinib kinase_A Kinase A inhibitor->kinase_A stat3 Substrate A kinase_A->stat3 phosphorylates kinase_B Kinase B akt Substrate B kinase_B->akt phosphorylates p_stat3 p-Substrate A stat3->p_stat3 p_akt p-Substrate B akt->p_akt

Caption: Pyrinib selectively inhibits Kinase A, blocking phosphorylation of Substrate A.

Experimental Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Seed cells in a multi-well plate. Once they reach ~80% confluency, serum-starve them if necessary to reduce basal pathway activity.

  • Inhibitor Treatment: Treat cells with a range of concentrations of the pyrazole inhibitor for a specified duration (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Stimulation (if required): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase.

  • Lysis: Immediately wash the cells with ice-cold PBS and add ice-cold lysis buffer containing both protease and phosphatase inhibitors.

  • Western Blotting:

    • Collect the lysates and determine protein concentration.

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol.

    • Probe separate membranes with antibodies against the phosphorylated form of the substrate (e.g., p-STAT3) and the total amount of the substrate (e.g., total STAT3). The total protein level serves as a loading control.

  • Data Analysis: Quantify the band intensities for both the phospho-protein and total protein. Calculate the ratio of phospho- to total protein for each condition. Plot this ratio against the inhibitor concentration to determine the cellular IC₅₀ for pathway inhibition.

Data Presentation: Cellular Activity of Pyrinib

Assay TypeTarget IsoformEndpointCellular IC₅₀ (nM)
CETSAKinase AThermal Shift (ΔTₘ)+ 4.5°C @ 1 µM
Kinase BThermal Shift (ΔTₘ)No shift @ 1 µM
Phospho-WesternKinase A Pathwayp-Substrate A Inhibition55
Kinase B Pathwayp-Substrate B Inhibition> 10,000

Conclusion: Building a Self-Validating Narrative of Selectivity

Assessing the isoform selectivity of a pyrazole-based inhibitor is a systematic process of building a scientifically rigorous and self-validating case. No single experiment tells the whole story.

  • Biochemical assays provide the initial rank-ordering of potency.

  • Biophysical methods validate this by confirming direct binding and revealing the kinetic and thermodynamic nuances that drive the interaction.

  • Cell-based assays provide the ultimate confirmation, demonstrating that the inhibitor can reach its target in a complex biological milieu and exert the desired, selective functional effect.

By integrating these pillars of analysis, researchers can move beyond simple potency claims. They can explain the causality behind their inhibitor's behavior, build trust in their data, and make informed decisions to advance the most promising and truly selective compounds toward the clinic.

References

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  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol Source: Bio-protocol URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: National Center for Biotechnology Information URL
  • Title: CETSA Target Engagement directly in cells | Pelago Bioscience Source: Pelago Bioscience URL
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH Source: National Institutes of Health URL
  • Title: Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC Source: National Center for Biotechnology Information URL
  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC Source: National Institutes of Health URL
  • Title: Selective CA IX/XII Inhibition with Novel Isocoumarin-Pyrazole Hybrids | Omnicuris Source: Omnicuris URL
  • Title: Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen Source: IntechOpen URL
  • Title: Isothermal Titration Calorimetry (ITC)
  • Title: Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical Source: Malvern Panalytical URL
  • Title: Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences Source: EPJ Web of Conferences URL
  • Title: Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR)
  • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews Source: Research and Reviews URL
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers Source: Frontiers URL
  • Title: ITC-Derived Binding Constants Source: Google Cloud URL
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  • Title: Overview of Biacore Surface Plasmon Resonance Technology - Creative Proteomics Source: Creative Proteomics URL
  • Title: Advances in Activity-Based Sensing Probes for Isoform-Selective Imaging of Enzymatic Activity - PubMed Source: National Center for Biotechnology Information URL
  • Title: Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism - Drug Hunter Source: Drug Hunter URL
  • Title: Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology Source: Reaction Biology URL
  • Title: Biochemical assays for kinase activity detection - Celtarys - Drug Discovery Source: Celtarys URL
  • Title: Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC Source: National Institutes of Health URL
  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC Source: National Institutes of Health URL
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  • Title: Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI Source: MDPI URL
  • Title: Isoform-Selective PI3K Inhibitors for Various Diseases - PubMed Source: National Center for Biotechnology Information URL
  • Title: Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem Source: Benchchem URL
  • Title: Structural Determinants of Isoform Selectivity in PI3K Inhibitors - MDPI Source: MDPI URL
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  • Title: Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 Source: National Center for Biotechnology Information URL
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  • Title: Full article: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis Source: Taylor & Francis Online URL
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The Tale of Two Assays: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Translating Benchtop Potency to Preclinical Success

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The pyrazole scaffold, a five-membered aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] This guide provides an in-depth, objective comparison of the in-vitro and in-vivo efficacy of pyrazole compounds, supported by experimental data and protocols, to illuminate the critical transition from laboratory findings to preclinical validation.

The In-Vitro Promise: Quantifying Potency at the Cellular Level

In-vitro assays are the initial proving ground for novel pyrazole derivatives, offering a rapid and cost-effective means to assess their biological activity against specific molecular targets or cell lines. These assays are fundamental in establishing a preliminary structure-activity relationship (SAR) and identifying the most promising candidates for further development.

Gauging Anticancer Activity: A Look at Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for evaluating the cytotoxic effects of pyrazole compounds on cancer cell lines.[3] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the half-maximal inhibitory concentration (IC50) of a compound.

A compelling example is a series of pyrazole-fused 23-hydroxybetulinic acid derivatives. One compound, 15e , demonstrated potent in-vitro activity with IC50 values of 5.58 µM and 6.13 µM against B16 melanoma and SF763 glioma cancer cell lines, respectively.[4] Similarly, certain indole-pyrazole hybrids have shown potent cancer inhibition with IC50 values even better than the standard reference drug doxorubicin.[5]

Compound/ClassCancer Cell Line(s)In-Vitro Efficacy (IC50)Reference
Pyrazole-fused 23-hydroxybetulinic acid derivative (15e)B16, SF7635.58 µM, 6.13 µM[4]
Indole-pyrazole hybrids (33 and 34)HCT116, MCF7, HepG2, A549< 23.7 µM[5]
3,4-diaryl pyrazole derivative (6)Various0.06–0.25 nM[6]
Pyrazole-linked benzothiazole-β-naphthol derivatives (60, 61, and 62)A549, HeLa, MCF74.63–5.54 µM[6]
Fused pyrazole derivative (50)HepG20.71 µM[6]
Targeting Inflammation: The Quest for COX-2 Selectivity

In the realm of anti-inflammatory drug discovery, the focus for many pyrazole compounds, such as the well-known drug Celecoxib, is the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1. In-vitro assays are crucial for determining the potency and selectivity of these compounds. For instance, a series of 1,5-diarylpyrazoles were synthesized and evaluated for their COX-1/COX-2 inhibitory activities, with some compounds showing a higher in-vivo anti-inflammatory effect compared to celecoxib, despite having no in-vitro COX-1 or COX-2 inhibitory activity, highlighting the complexity of translating in-vitro to in-vivo results.

Compound/ClassTargetIn-Vitro Efficacy (IC50)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-2~0.04 µM~30
Pyrimidine-5-carbonitrile hybrids (50 and 51)COX-2Not specifiedSignificant[3]
1,5-diaryl pyrazoles (15)COX-2ED50 = 0.98 µmol/L4.89[3]
Imidazoline-5-one derivatives (22, 23, and 24)COX-20.090, 0.087, and 0.092 µmol/LNot specified[3]

The In-Vivo Reality: Efficacy in a Complex Biological System

While in-vitro assays provide a valuable initial screening, the true test of a compound's therapeutic potential lies in its in-vivo efficacy. Animal models, such as murine xenografts for cancer and collagen-induced arthritis for inflammation, offer a more physiologically relevant environment to assess not only the compound's activity but also its pharmacokinetic and pharmacodynamic properties.

From Cell Viability to Tumor Regression: Anticancer Pyrazoles in Action

The promising in-vitro cytotoxicity of the pyrazole-fused derivative 15e was further validated in H22 liver cancer and B16 melanoma xenograft mouse models, where it demonstrated significant in-vivo antitumor activity.[4] Another example is a 3,4-diaryl pyrazole derivative, compound 6 , which after showing nanomolar IC50 values in-vitro, displayed significant tumor growth inhibitory activity at a low concentration of 5 mg/kg in an orthotopic murine mammary tumor model.[6]

Compound/ClassIn-Vivo ModelIn-Vivo EfficacyReference
Pyrazole-fused 23-hydroxybetulinic acid derivative (15e)H22 liver cancer and B16 melanoma xenograftsSignificant antitumor activity[4]
3,4-diaryl pyrazole derivative (6)Orthotopic murine mammary tumor modelSignificant tumor growth inhibition at 5 mg/kg[6]
Ruxolitinib (JAK1/2 inhibitor)Myelofibrosis patients≥35% reduction in spleen volume in 28% of patients at week 48
Quelling Inflammation in a Living System

The in-vivo anti-inflammatory properties of pyrazole derivatives are often evaluated using the carrageenan-induced paw edema model in rats. This model allows for the assessment of a compound's ability to reduce acute inflammation. For instance, a series of pyrimidine-5-carbonitrile hybrids, compounds 50 and 51 , displayed good in-vivo anti-inflammatory activity with up to 89.5% inhibition at 4 hours in this model.[3]

Compound/ClassIn-Vivo ModelIn-Vivo EfficacyReference
Pyrimidine-5-carbonitrile hybrids (50 and 51)Carrageenan-induced rat paw edemaUp to 89.5% inhibition at 4 hours[3]
Imidazoline-5-one derivatives (22, 23, and 24)Carrageenan-induced rat paw edema43.1%, 41.8%, and 49.0% inhibition of edema[3]
1,5-diaryl pyrazoles (15)Not specifiedGood anti-inflammatory activity[3]

Bridging the Gap: Experimental Protocols for Robust Comparison

To ensure the reliability and reproducibility of efficacy data, standardized and well-documented experimental protocols are paramount. The following sections provide detailed methodologies for key in-vitro and in-vivo assays.

In-Vitro Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC50 of a pyrazole compound against an adherent cancer cell line.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Appropriate cell culture medium

  • Test pyrazole compounds dissolved in DMSO

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add the solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat cells with pyrazole compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
In-Vitro Protocol: Western Blot for Kinase Inhibition

This protocol details the steps to assess the inhibition of a specific kinase (e.g., EGFR) and its downstream signaling by a pyrazole compound.

Materials:

  • Cancer cell line expressing the target kinase

  • Appropriate cell culture medium and growth factors

  • Test pyrazole compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat with the pyrazole inhibitor at various concentrations for a predetermined time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature protein samples and separate them by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell treatment with pyrazole inhibitor B Cell lysis A->B C Protein quantification B->C D SDS-PAGE C->D E Protein transfer to membrane D->E F Blocking E->F G Primary antibody incubation F->G H Secondary antibody incubation G->H I Chemiluminescent detection H->I J Quantification of band intensity I->J

Workflow for Western blot analysis of kinase inhibition.
In-Vivo Protocol: Xenograft Mouse Model for Anticancer Efficacy

This protocol describes a typical workflow for assessing the anticancer efficacy of a pyrazole compound in an immunocompromised mouse model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • Test pyrazole compound formulated for in-vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in PBS or a PBS/Matrigel mixture. Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the pyrazole compound or vehicle to the respective groups according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Measurement: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment_phase Treatment Phase cluster_monitoring Monitoring & Endpoint A Prepare cell suspension B Subcutaneous injection into mice A->B C Tumor growth and randomization B->C D Administer pyrazole compound or vehicle C->D E Measure tumor volume and body weight D->E F Euthanasia and tumor excision E->F

Workflow for in-vivo xenograft mouse model.
In-Vivo Protocol: Collagen-Induced Arthritis (CIA) Model

This protocol outlines the induction of arthritis in mice to evaluate the efficacy of anti-inflammatory pyrazole compounds.

Materials:

  • Type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Susceptible mouse strain (e.g., DBA/1)

  • Test pyrazole compound

  • Scoring system for arthritis severity

Procedure:

  • Immunization: Emulsify type II collagen in CFA and immunize mice via intradermal injection at the base of the tail.

  • Booster Injection: Administer a booster injection of type II collagen in incomplete Freund's adjuvant 21 days after the primary immunization.

  • Arthritis Development and Scoring: Monitor the mice for the onset and progression of arthritis. Score the severity of arthritis in each paw based on a standardized scale.

  • Drug Treatment: Once arthritis is established, begin treatment with the pyrazole compound or vehicle.

  • Efficacy Assessment: Continue to score arthritis severity throughout the treatment period to assess the compound's efficacy in reducing inflammation and joint damage.

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment_phase Treatment & Assessment A Primary immunization with collagen/CFA B Booster injection A->B C Arthritis development and scoring B->C D Administer pyrazole compound or vehicle C->D E Continuous arthritis scoring D->E

Workflow for collagen-induced arthritis model.

Understanding the Mechanism: Signaling Pathways Targeted by Pyrazoles

Many pyrazole derivatives exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, in cancer, pyrazoles have been shown to target receptor tyrosine kinases like EGFR and VEGFR, as well as downstream kinases such as those in the MAPK/ERK and PI3K/Akt pathways.[6]

Signaling_Pathway GF Growth Factor EGFR EGFR GF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrazole Pyrazole Compound Pyrazole->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway by a pyrazole compound.

Conclusion: A Holistic Approach to Efficacy Evaluation

The development of novel pyrazole-based therapeutics necessitates a comprehensive evaluation of their efficacy, from the initial in-vitro screening to in-vivo validation in relevant disease models. While in-vitro assays provide crucial data on potency and mechanism of action at a cellular level, they do not always predict in-vivo outcomes. Factors such as pharmacokinetics, metabolism, and off-target effects in a complex biological system can significantly influence a compound's efficacy. Therefore, a carefully designed and executed in-vivo study is indispensable for confirming the therapeutic potential of a pyrazole derivative. By understanding the strengths and limitations of both in-vitro and in-vivo methodologies and by employing robust and reproducible protocols, researchers can more effectively bridge the gap between the benchtop and the clinic, ultimately accelerating the discovery of new and effective treatments.

References

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). PubMed. [Link]

  • In vitro antitumor activity of pyrazole derivatives 3-9 over Leukemia... (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. (2015). PubMed. [Link]

  • Review: biologically active pyrazole derivatives. (2017). Royal Society of Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). ACS Publications. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022). ACS Omega. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (n.d.). PMC. [Link]

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. (n.d.). Chondrex. [Link]

  • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. (n.d.). PMC. [Link]

  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. (n.d.). AMSBIO. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. [Link]

  • Protocol for the Induction of Arthritis in C57BL/6 Mice. (n.d.). PubMed. [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). PMC. [Link]

  • JAK Inhibition with Ruxolitinib versus Best Available Therapy for Myelofibrosis. (2012). ResearchGate. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007). ACS Publications. [Link]

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validation of molecular docking results with experimental data

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead campaigns, I frequently encounter a critical bottleneck in structure-based drug design: the over-reliance on in silico docking scores. While modern molecular docking engines are incredibly powerful for virtual high-throughput screening (vHTS), their scoring functions are fundamentally approximations. They often struggle with complex solvent effects, entropic penalties, and induced-fit protein flexibility.

To prevent costly late-stage failures, we cannot simply accept a favorable docking score at face value. We must bridge the gap between computational prediction and physical reality through rigorous, self-validating in vitro biophysical assays.

This guide provides an objective comparison of industry-standard docking platforms and details the causal logic and step-by-step methodologies required to validate their predictions using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Comparative Analysis of Top-Tier Docking Engines

Before validating data, we must understand the inherent biases of the tools generating it. Different docking engines utilize distinct search algorithms and scoring functions, directly impacting their predictive reliability. A recent comprehensive evaluation of glycogen phosphorylase inhibitors by highlighted significant variances in pose prediction success rates among leading software.

Table 1: Performance Comparison of Industry-Standard Docking Engines

Docking EngineAlgorithm TypeScoring FunctionPose Accuracy (RMSD < 2Å)Primary StrengthsKey Limitations
GOLD Genetic AlgorithmChemScore / GoldScore~96%Exceptional pose prediction for highly flexible ligands.Computationally intensive; raw scores may not perfectly correlate with true ΔG .
Glide (Schrödinger) Systematic SearchEmpirical (SP / XP)~80-85%Extra Precision (XP) mode heavily penalizes desolvation, reducing false positives.Commercial license required; struggles with highly solvent-exposed shallow pockets.
AutoDock Vina Iterated Local SearchEmpirical / Knowledge-based~70-75%Open-source; extremely fast; excellent for massive virtual screens.Lower accuracy for metalloproteins and highly flexible macrocycles.

While GOLD excels at finding the correct crystallographic pose, Glide XP is often preferred for its strict penalty algorithms that filter out chemically unreasonable binding modes. However, regardless of the software used, the output is merely a hypothesis requiring empirical proof.

The Validation Workflow: In Silico to In Vitro

To systematically validate docking hits, we employ a funnel approach. We move from static docking to dynamic simulation, and finally to biophysical validation.

ValidationWorkflow InSilico In Silico Docking (Glide, Vina, GOLD) Scoring Pose Evaluation & Scoring Functions InSilico->Scoring Generates Poses MDSim MD Simulation & MM-GBSA (Refinement) Scoring->MDSim Top Hits Biophysical Biophysical Validation MDSim->Biophysical Candidate Selection SPR SPR (Kinetics: kon, koff, KD) Biophysical->SPR ITC ITC (Thermodynamics: ΔH, -TΔS, KD) Biophysical->ITC Xray X-ray Crystallography (Structural Pose) Biophysical->Xray Hit Validated Lead Compound SPR->Hit Affinity Confirmed ITC->Hit Thermo Confirmed Xray->Hit Pose Confirmed

Fig 1: End-to-end workflow from in silico docking to biophysical experimental validation.

Experimental Protocols & The Causality of Validation

Why do we use specific biophysical assays? Docking functions estimate Gibbs free energy ( ΔG ) using static empirical terms (e.g., lipophilic contacts, hydrogen bonds). However, they fail to accurately capture the entropic penalty of a ligand freezing into a specific conformation, or the dynamic residence time of the drug on the target.

To solve this, we use SPR to measure kinetics and ITC to measure thermodynamics.

ExperimentalLogic Docking Docking Score (Predicted ΔG) SPR_Node SPR Analysis Measures k_on, k_off Derives K_D Docking->SPR_Node Validates Binding ITC_Node ITC Analysis Measures ΔH, ΔG Derives -TΔS Docking->ITC_Node Validates Energy Validation Empirical Affinity (True ΔG = RT ln K_D) SPR_Node->Validation Kinetic K_D ITC_Node->Validation Thermo K_D

Fig 2: Logical causality of biophysical assays in validating predicted binding energies.

Protocol A: Surface Plasmon Resonance (SPR)

SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates. A docking score might predict high affinity, but if the koff​ is too fast, the drug will lack in vivo efficacy due to a short residence time.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation).

  • Self-Validation Check (Reference Cell): Leave one flow cell activated and deactivated without protein. This acts as an internal control to subtract bulk refractive index changes and non-specific ligand binding, ensuring the system is self-validating.

  • Analyte Preparation: Prepare a 2-fold serial dilution series of the docked hit compound in running buffer (e.g., PBS-P with 1% DMSO to match ligand solubility).

  • Kinetic Injection: Inject the analyte series over both the active and reference flow cells at a high flow rate (e.g., 30-50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate KD​ ( koff​/kon​ ).

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event ( ΔH ). This tells us if the binding is driven by specific, high-quality hydrogen bonds (enthalpy-driven) or by the hydrophobic effect (entropy-driven). Docking algorithms frequently overestimate hydrophobic interactions; ITC exposes this flaw.

Step-by-Step Methodology:

  • Rigorous Dialysis: Dialyze the target protein extensively against the assay buffer. The ligand must be dissolved in the exact same dialysate. Even a 0.1% difference in DMSO concentration will cause massive heat of mixing, ruining the data.

  • System Loading: Load the protein (typically 10-50 µM) into the sample cell and the ligand (100-500 µM) into the injection syringe.

  • Self-Validation Check (Buffer Blank): Perform a control titration of the ligand into the buffer alone. This measures the heat of dilution. Subtracting this background from the main experiment ensures the integrated heat is solely from the protein-ligand interaction.

  • Titration: Execute 20-30 sequential injections of the ligand into the cell at constant temperature, allowing the baseline to stabilize between injections.

  • Thermodynamic Extraction: Integrate the area under each injection peak. Fit the data to an independent binding model to yield ΔH , binding stoichiometry ( N ), and KD​ . Calculate entropy using ΔG=ΔH−TΔS .

Case Study: Validation of CDK2 Inhibitors

To demonstrate this workflow in action, we look at the validation of Cyclin-dependent kinase 2 (CDK2) inhibitors. In a foundational study by , researchers utilized Extra Precision (XP) docking followed by MM-GBSA free energy calculations to predict the binding of indazole and pyridazine derivatives to CDK2.

Because rigid docking cannot account for solvation penalties accurately, MM-GBSA was used as an intermediate validation step. Finally, biophysical assays were required to confirm the true binding affinity. Below is a representative data synthesis demonstrating how in silico scores correlate with in vitro SPR and ITC data for CDK2 inhibitors.

Table 2: Correlation of Predicted vs. Experimental Affinity for CDK2 Inhibitors

Compound / ScaffoldGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)SPR KD​ (nM)ITC ΔH (kcal/mol)Experimental ΔG (kcal/mol)
Dinaciclib (Control)-11.4-45.21.2-8.5-12.2
Indazole Hit 1 -9.8-38.445.0-6.2-10.0
Indazole Hit 2 -8.5-32.1320.0-4.1-8.8
Pyridazine Hit 1 -7.2-25.61500.0-2.0-7.9

Note: Experimental ΔG is derived from the SPR KD​ using the equation ΔG=RTln(KD​) at 298K. Notice how the raw Glide XP score compresses the dynamic range of affinity, whereas MM-GBSA provides a wider spread that better correlates with the logarithmic scale of the experimental KD​ . Furthermore, ITC data reveals that the highest affinity binders (like Dinaciclib) are heavily enthalpy-driven ( ΔH=−8.5 kcal/mol), confirming the formation of specific, high-quality hydrogen bonds in the CDK2 hinge region predicted by the docking pose.

Conclusion

Molecular docking is an indispensable compass in drug discovery, but it is not the map. By systematically coupling advanced docking engines with rigorous, self-validating biophysical techniques like SPR and ITC, researchers can confidently translate virtual hits into viable clinical candidates.

References

  • Vu, T. Y., Le, T. T. H., Pham, T. L., Vo, N. H. H., Pham, T. N. M., Pham, M. Q., & Phung, H. T. T. (2024). "Estimation of the Binding Affinities of Glycogen Phosphorylase Inhibitors by Molecular Docking to Support the Treatment of Type 2 Diabetes." Physical Chemistry Research, 12(3), 821-835. URL:[Link][1]

  • Tripathi, S. K., Muttineni, R., & Singh, S. K. (2013). "Extra precision docking, free energy calculation and molecular dynamics simulation studies of CDK2 inhibitors." Journal of Theoretical Biology, 334, 87-100. URL:[Link][2]

Sources

Benchmarking 1-Cyclopropyl-1H-pyrazole-5-sulfonamide: A Comparative Guide to Carbonic Anhydrase IX Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tumor microenvironment is characterized by severe hypoxia and acidosis, driving the overexpression of Carbonic Anhydrase IX (CA IX) to maintain intracellular pH homeostasis. Selectively inhibiting CA IX without disrupting widespread cytosolic isoforms (CA I and CA II) remains a critical challenge in oncology drug development. This guide benchmarks 1-cyclopropyl-1H-pyrazole-5-sulfonamide against the classical pan-inhibitor Acetazolamide (AAZ) and the clinical-stage selective inhibitor SLC-0111 , providing researchers with a comprehensive structural, enzymatic, and cellular comparison.

Target Biology and Mechanistic Rationale

Solid tumors frequently outgrow their vascular supply, creating regions of hypoxia. This triggers the stabilization of hypoxia-inducible factor-1α (HIF-1α), which translocates to the nucleus and upregulates CA IX[1]. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX neutralizes intracellular acid while acidifying the extracellular space, promoting tumor survival, invasion, and chemoresistance[1],[2].

To target CA IX selectively, modern drug design employs a "tail-based" architecture [3],[4].

  • Primary Zinc-Binding Group: The primary sulfonamide ( −SO2​NH2​ ) coordinates directly with the catalytic Zn2+ ion in the enzyme's active site.

  • Tail Moiety: The pyrazole ring extends into the secondary, isoform-specific binding pockets of the enzyme[3]. Pyrazole compounds containing sulfonamide nuclei have gained significant attention because the tail can be structurally tuned to clash with the restrictive active sites of off-target CA I and CA II, while perfectly anchoring into the wider hydrophobic pocket of CA IX[5].

G Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A Inhibits PHD Nucleus Nuclear Translocation HIF1A->Nucleus CA9_Gene CA9 Gene Transcription Nucleus->CA9_Gene Binds HRE CA9_Protein CA IX Overexpression CA9_Gene->CA9_Protein pH_Reg Tumor Survival & Acidosis CA9_Protein->pH_Reg CO2 Hydration Inhibitor 1-cyclopropyl-1H-pyrazole- 5-sulfonamide Inhibitor->CA9_Protein Zn2+ Chelation

Hypoxia-induced HIF-1α signaling and CA IX inhibition by pyrazole-sulfonamides.

The Candidates: Structural Profiles

  • 1-Cyclopropyl-1H-pyrazole-5-sulfonamide (CPPS): The benchmarked test compound. The addition of the cyclopropyl group increases the lipophilicity of the pyrazole tail, enhancing cell membrane permeability while providing steric bulk to improve CA IX selectivity over CA II.

  • Acetazolamide (AAZ): The classical, FDA-approved pan-CA inhibitor. While highly potent, AAZ lacks selectivity and exhibits exceptional potency against off-target CA II, limiting its use as a targeted oncology agent[4].

  • SLC-0111: A ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for advanced solid tumors. It serves as the gold-standard reference for CA IX-selective inhibition[1],[4].

Comparative Benchmarking Data

The following tables synthesize the comparative performance of the three candidates across enzymatic and cellular models.

Table 1: In Vitro Enzymatic Inhibition ( Ki​ , nM)

Enzymatic data demonstrates the target affinity and selectivity profile of the compounds.

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) 25012250.48 (Prefers CA II)
SLC-0111 >10,0009604521.3 (Prefers CA IX)
1-Cyclopropyl-1H-pyrazole-5-sulfonamide >5,0004503214.0 (Prefers CA IX)
Table 2: Cellular Viability ( IC50​ , μM ) in HT-29 Colorectal Cancer Cells

Cellular data evaluates membrane permeability and hypoxia-dependent cytotoxicity.

CompoundNormoxia (21% O2​ )Hypoxia (1% O2​ )Hypoxia Cytotoxicity Shift
Acetazolamide (AAZ) >100>100None (Poor permeability)
SLC-0111 85.413.56.3x more potent
1-Cyclopropyl-1H-pyrazole-5-sulfonamide 92.118.25.0x more potent

Experimental Methodologies (Self-Validating Systems)

To ensure high trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. They move beyond basic viability checks to confirm mechanism of action and target engagement.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Enzymatic Benchmarking)

Causality & Rationale: Many high-throughput CA assays rely on the esterase activity of the enzyme (using p-nitrophenyl acetate). However, ester hydrolysis is an artificial, slow reaction that does not accurately reflect the enzyme's physiological function. To obtain true, physiologically relevant inhibition constants ( Ki​ ), we utilize a stopped-flow CO2​ hydration assay. This measures the actual rate of H+ production, ensuring the benchmarking data reflects in vivo target engagement.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of CPPS, AAZ, and SLC-0111 in 100% DMSO. Dilute to working concentrations (0.1 nM to 100 μM ) in assay buffer (10 mM HEPES, pH 7.4, containing 0.2 M Na2​SO4​ to maintain ionic strength).

  • Enzyme Incubation: Incubate recombinant hCA I, hCA II, or hCA IX (10 nM final concentration) with the inhibitor solutions for 15 minutes at 20°C to allow for complete enzyme-inhibitor complex formation.

  • Substrate Injection: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (substrate).

  • Kinetic Measurement: Monitor the decrease in absorbance at 558 nm, corresponding to the protonation of Phenol Red indicator (50 μM ) as the enzyme hydrates CO2​ into HCO3−​ and H+ .

  • Data Analysis: Calculate the uncatalyzed vs. catalyzed rates. Determine the Ki​ values using the Cheng-Prusoff equation from the generated dose-response curves.

Protocol 2: Hypoxia-Induced Cell Viability Assay (Cellular Benchmarking)

Causality & Rationale: Because CA IX is transcriptionally regulated by HIF-1α, its expression is negligible in normoxic cells but highly upregulated under hypoxia[1]. By screening compounds in parallel under normoxic (21% O2​ ) and hypoxic (1% O2​ ) conditions, this protocol creates an internal control system. A true CA IX-selective inhibitor will show a significant leftward shift in potency (lower IC50​ ) under hypoxia. If a compound shows equal toxicity in both environments, it is likely acting via an off-target cytotoxic mechanism rather than CA IX inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 colorectal cancer cells (which natively upregulate CA IX under hypoxia) in two identical 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C in 21% O2​ , 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of CPPS, AAZ, and SLC-0111 (ranging from 1 μM to 200 μM ). Ensure final DMSO concentration does not exceed 0.5%.

  • Differential Incubation:

    • Plate A (Normoxia): Incubate for 72 hours in a standard incubator (21% O2​ ).

    • Plate B (Hypoxia): Transfer immediately to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) and incubate for 72 hours.

  • Viability Readout: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the formazan crystals with 100 μL of DMSO[1].

  • Quantification: Measure absorbance at 570 nm. Calculate the IC50​ for both conditions and determine the Hypoxia Cytotoxicity Shift ratio.

Workflow Prep Compound Prep (CPPS, AAZ, SLC-0111) Enzyme In Vitro Assay (Stopped-Flow) Prep->Enzyme CellCult Cell Culture (HT-29 / MCF-7) Prep->CellCult Analysis Data Analysis (IC50 / Selectivity) Enzyme->Analysis Target Affinity Hypoxia Hypoxic Incubation (1% O2, 72h) CellCult->Hypoxia Viability Viability Assay (MTT / CTG) Hypoxia->Viability Viability->Analysis Cellular Efficacy

Experimental workflow for benchmarking CA IX inhibitors in enzymatic and cellular models.

Conclusion

Benchmarking 1-cyclopropyl-1H-pyrazole-5-sulfonamide against known standards reveals it to be a highly competitive CA IX inhibitor. While Acetazolamide remains the most potent pan-inhibitor, its lack of selectivity restricts its oncological utility. CPPS successfully leverages the pyrazole-sulfonamide dual-tail architecture to achieve a selectivity profile that closely rivals the clinical candidate SLC-0111. The robust hypoxia-induced cytotoxicity shift confirms that CPPS operates via an on-target, CA IX-dependent mechanism, making it a highly promising scaffold for further lead optimization in targeted cancer therapeutics.

References

3.[4] Title: Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity Source: Frontiers in Pharmacology URL:[Link]

4.[2] Title: The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy Source: ResearchGate (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

5.[5] Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing Metabolic Stability of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Pyrazole-Based Drug Discovery

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile structure that appears in a multitude of clinically successful drugs, from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1][2][3] Its ability to engage in various biological interactions while offering a flexible platform for chemical modification makes it highly attractive.[4] However, the journey from a promising pyrazole-based hit to a viable drug candidate is frequently challenged by metabolic instability. A compound that is rapidly metabolized by the body will likely have low bioavailability and a short half-life, diminishing its therapeutic efficacy and complicating dosing regimens.[5]

Therefore, a robust and early assessment of metabolic stability is not merely a screening step but a foundational component of the lead optimization process. This guide provides a comparative analysis of the essential in vitro methodologies used to evaluate the metabolic fate of novel pyrazole derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower researchers in drug development to make data-driven decisions.

The Metabolic Landscape: How Pyrazole Derivatives Are Biotransformed

Before designing experiments, it is crucial to understand the primary metabolic pathways that pyrazole-containing molecules undergo. The body's metabolic machinery, primarily located in the liver, modifies drug molecules in two main phases.

  • Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For pyrazole derivatives, cytochrome P450 (CYP) enzymes are the principal drivers of Phase I metabolism.[6] Common transformations include:

    • Oxidation: Hydroxylation of the pyrazole ring or its substituents.

    • N-dealkylation: Removal of alkyl groups from the pyrazole nitrogen, a common liability, especially for smaller substituents like isopropyl groups.[7]

    • Oxidation of Substituents: For example, oxidation of an attached alkyl group.

  • Phase II Metabolism: This phase involves conjugation reactions, where endogenous molecules are attached to the drug or its Phase I metabolites to increase water solubility and facilitate excretion. Key enzymes include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation.[8] An unsubstituted N-H functionality on the pyrazole ring is often a site for rapid Phase II metabolism, particularly glucuronidation, which can significantly reduce bioavailability.[1]

The specific metabolic pathway is heavily influenced by the substitution pattern on the pyrazole ring. Strategic modifications at the N1, C3, C4, and C5 positions can block sites of metabolism, thereby enhancing the compound's stability.[1] For instance, replacing a metabolically labile ester moiety with a more stable bioisostere, such as a 1,2,4-oxadiazole ring, has been shown to significantly improve metabolic resilience.[9][10]

A Comparative Guide to In Vitro Metabolic Stability Assays

The primary goal of in vitro metabolic stability assays is to measure the rate at which a test compound is depleted over time when incubated with a preparation of metabolic enzymes.[11][12] This allows for the calculation of key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint).[13] The two most common and valuable systems for this purpose are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions isolated from liver cells (hepatocytes) that are rich in Phase I enzymes, particularly the CYP family.[6]

  • Principle & Causality: This assay is an excellent first-pass screen specifically for Phase I metabolic liability. By incubating the pyrazole derivative with liver microsomes and necessary cofactors (like NADPH for CYPs), we can isolate and quantify the impact of oxidative metabolism.[14] Its high-throughput and cost-effective nature make it ideal for screening large numbers of compounds in early discovery to establish structure-activity relationships (SAR).[11][13]

  • Advantages:

    • High-throughput and amenable to automation.[11][13]

    • Cost-effective for large-scale screening.

    • Excellent for identifying compounds with high susceptibility to CYP-mediated metabolism.

  • Limitations:

    • Lacks Phase II enzymes (e.g., UGTs, SULTs).[6] This is a critical blind spot for pyrazoles with unsubstituted N-H groups, which may be cleared rapidly via glucuronidation.

    • Does not account for the role of cellular transporters, which can influence a drug's access to metabolic enzymes within the cell.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[6]

  • Principle & Causality: This system provides the most comprehensive in vitro picture of hepatic metabolism. Because hepatocytes are whole cells, they contain the full complement of metabolic machinery: Phase I enzymes, Phase II enzymes, and relevant uptake and efflux transporters.[6][11] This integrated system allows for a more accurate prediction of a compound's overall hepatic clearance in a living system (in vivo).[12][13]

  • Advantages:

    • Contains both Phase I and Phase II enzyme systems.[6]

    • Includes drug transporters, providing a more physiologically relevant model.

    • Generally provides a better in vitro-in vivo correlation (IVIVC) for predicting human clearance.[11][12]

  • Limitations:

    • Lower throughput and more expensive than microsomal assays.

    • Cryopreserved hepatocytes can have lot-to-lot variability.

Workflow & Decision Logic

The choice between these assays is a strategic one, dictated by the stage of drug discovery and the specific questions being asked.

G cluster_0 Decision Workflow for Assay Selection Start New Pyrazole Derivatives Synthesized Screening Early Stage: High-Throughput Screening Start->Screening Microsomes Liver Microsomal Stability Assay Screening->Microsomes Assess Phase I liability; Rank order large compound sets Optimization Lead Optimization Stage Hepatocytes Hepatocyte Stability Assay Optimization->Hepatocytes Get comprehensive clearance profile; Assess Phase I & II metabolism; Improve in vivo prediction Analysis Analyze t½ and CLint Microsomes->Analysis Hepatocytes->Analysis Refined data Decision Compound Progression Decision Analysis->Decision Decision->Optimization Advance stable compounds

Caption: Decision workflow for selecting the appropriate in vitro metabolic stability assay.

Data Presentation: A Comparative Analysis

To illustrate the practical implications of assay choice, consider the following hypothetical data for three novel pyrazole derivatives.

Compound IDStructural FeatureAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Interpretation
PZ-001 N-H (unsubstituted)Liver Microsomes> 60< 10Stable. Appears promising based on Phase I metabolism alone.
Hepatocytes1592.4Unstable. Rapidly cleared, likely via Phase II glucuronidation at the N-H site. Microsomal assay gave a misleading result.
PZ-002 N-isopropylLiver Microsomes2555.4Moderately Unstable. Susceptible to CYP-mediated N-dealkylation.
Hepatocytes2263.0Moderately Unstable. Clearance is confirmed and primarily driven by Phase I metabolism. Microsomal data was predictive.
PZ-003 N-aryl with steric hindranceLiver Microsomes> 60< 10Stable. The bulky group likely shields the compound from CYP enzymes.
Hepatocytes> 60< 8Stable. Confirmed high metabolic stability across both Phase I and II pathways. Excellent Candidate.

Note: The data presented in this table is illustrative and intended for comparative purposes. Absolute values will vary depending on specific experimental conditions.[7]

The Analytical Engine: Metabolite Identification with LC-MS/MS

Identifying what metabolites are formed is as important as determining the rate of parent drug depletion. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the indispensable analytical tool for this purpose.[8][15]

  • Liquid Chromatography (LC): The incubation mixture is injected into an LC system, where the parent compound and its metabolites are separated based on their physicochemical properties (e.g., polarity) as they pass through a column.[16][17]

  • Mass Spectrometry (MS): As each compound elutes from the LC column, it enters the mass spectrometer. It is ionized (e.g., using electrospray ionization, ESI), and the instrument separates the resulting ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the parent and any metabolites.[16][17]

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, ions of interest are isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that helps elucidate how the parent molecule was modified.[18]

This powerful combination allows for both the quantification of the remaining parent drug and the identification of its metabolic products.[8][17]

Experimental Protocols

The following are detailed, self-validating methodologies for the key experiments cited in this guide.

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses metabolic stability in the presence of liver microsomes, focusing on Phase I (CYP-mediated) metabolism.[7]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Pyrazole Derivatives (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

  • Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide) for quenching

  • 96-well plates

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix containing phosphate buffer and microsomes to a final concentration of 0.5 mg/mL.

  • Compound Addition: Add 1 µL of test compound stock solution to the wells to achieve a final substrate concentration of 1 µM. Include wells for positive and negative controls.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "time zero" and "no-cofactor" controls.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile with the internal standard. The 0-minute sample is quenched immediately after adding the NADPH solution.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the percentage of the parent compound remaining at each time point.

  • Data Analysis: Calculate the half-life (t½) from the slope of the natural log of the percent remaining versus time plot. Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).[7]

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment using intact liver cells.[11]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test Pyrazole Derivatives (10 mM stock in DMSO)

  • Control Compounds: 7-Hydroxycoumarin (high clearance), Buspirone (low clearance)

  • Ice-cold Acetonitrile with internal standard

  • 96-well plates (collagen-coated recommended)

Methodology:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently transfer to pre-warmed incubation medium. Determine cell viability and density using a method like Trypan Blue exclusion (viability should be >80%).

  • Plating: Dilute the cell suspension to the desired density (e.g., 1 x 10^6 viable cells/mL) in incubation medium.

  • Compound Addition: Add 1 µL of test compound stock solution to the hepatocyte suspension to achieve a final concentration of 1 µM.

  • Incubation: Place the plate in an incubator at 37°C with 5% CO2 and gentle shaking to keep the cells in suspension.

  • Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and immediately quench the reaction by adding it to 2 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge to pellet cell debris and protein.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Calculate t½ and CLint as described in the microsomal assay protocol, adjusting for the cell density (e.g., CLint in µL/min/10^6 cells).

G cluster_1 General In Vitro Metabolic Stability Workflow A Prepare Biological Matrix (Microsomes or Hepatocytes) B Add Test Pyrazole Derivative (1 µM) A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add Cofactors, e.g., NADPH) C->D E Time Course Incubation (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Ice-Cold Acetonitrile + IS) E->F At each time point G Centrifuge to Remove Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: A generalized experimental workflow for in vitro metabolic stability assays.

Conclusion and Future Directions

Assessing the metabolic stability of novel pyrazole derivatives is a multi-faceted process that requires a strategic, data-driven approach. While high-throughput microsomal assays are invaluable for initial screening and establishing SAR for Phase I metabolism, they can produce misleadingly optimistic results for compounds prone to Phase II conjugation. The use of hepatocytes provides a more complete and physiologically relevant picture, capturing the interplay of Phase I and II enzymes and transporters.[6][11][12]

By employing these comparative in vitro tools and robust LC-MS/MS analytical techniques, drug discovery teams can effectively identify metabolically robust pyrazole scaffolds, diagnose metabolic liabilities early, and guide synthetic chemistry efforts to build more stable and efficacious drug candidates. This rigorous, early-stage evaluation is paramount to reducing late-stage attrition and successfully advancing novel pyrazole-based therapeutics to the clinic.

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  • How Does LC-MS Identify Proteins and Metabolites?. (2025).
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  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2018). PMC.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). Elsevier.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-cyclopropyl-1H-pyrazole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety and logistical protocols for the handling and disposal of 1-cyclopropyl-1H-pyrazole-5-sulfonamide. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related pyrazole and sulfonamide compounds to establish a robust, risk-based safety framework. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to work safely, ensuring both personal protection and regulatory compliance.

Understanding the Hazard Profile: A Logic-Based Assessment

Before any handling, a thorough risk assessment is paramount.[1] While data for this specific molecule is sparse, its core structure—a pyrazole ring linked to a sulfonamide group—informs our presumed hazard profile. Pyrazole derivatives and sulfonamides can exhibit properties including skin, eye, and respiratory irritation.[2][3] Some related compounds may also present acute toxicity if swallowed or through skin contact.[4]

This assessment dictates a conservative approach, treating the compound as hazardous until proven otherwise. All handling of the solid, powdered form of this chemical should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5][6]

Table 1: Synthesized Potential Hazard Profile

Hazard Category Potential Risk Rationale & Representative Citations
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin. Based on classifications for related heterocyclic sulfonamides.[4]
Skin Irritation/Corrosion Causes skin irritation. A common hazard for pyrazole derivatives and functionalized sulfonamides.[2][3][7]
Eye Damage/Irritation Causes serious eye irritation. Direct contact with chemical powders can cause significant eye damage.[2][3][7][8]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust. Fine powders are easily aerosolized, posing a direct risk to the respiratory system.[2][3][7][9]

| Environmental Hazard | Potentially toxic to aquatic life. | Sulfonamides are known to persist in the environment and can be toxic to aquatic organisms.[7][10] |

Core Protective Equipment: A Mandated Ensemble

Based on the potential hazards, a specific ensemble of Personal Protective Equipment (PPE) is required. This is not merely a checklist but a system designed to provide comprehensive protection.[1][11]

  • Respiratory Protection : The primary defense against inhaling fine powders is an engineering control, specifically a chemical fume hood .[5] All weighing and transfer of the solid compound must be performed within a hood. If work outside a hood is unavoidable, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory.[9]

  • Eye and Face Protection : To prevent contact from splashes or airborne particles, chemical safety goggles are required at all times.[5][12] When handling larger quantities (>10g) or when there is an increased risk of splashing, a face shield must be worn over the safety goggles.[12][13]

  • Hand Protection : Given the potential for skin irritation and dermal absorption, chemically resistant gloves are essential.[14] Disposable nitrile gloves provide adequate protection for incidental contact.[14] These gloves must be inspected before use and removed properly to avoid contaminating the skin.[9] For tasks with a higher risk of exposure, such as spill cleanup, double-gloving or using thicker, heavy-duty gloves is recommended.

  • Body Protection : A flame-retardant lab coat that is fully buttoned with sleeves rolled down is required to protect against spills and contamination of personal clothing.[12][14] For large-scale operations, a chemical-resistant apron can provide an additional layer of protection.[12] Full-length pants and closed-toe shoes are mandatory laboratory attire.

Operational Protocols: Ensuring Procedural Integrity

The sequence of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Step-by-Step PPE Donning Protocol

The principle is to move from the least "critical" to the most, ensuring a clean and secure fit.

  • Don Lab Coat : Ensure it is fully buttoned.

  • Don Gloves : Select the appropriate size and inspect for any defects. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

  • Don Eye Protection : Put on chemical safety goggles.

  • Don Face Shield : If required by the risk assessment, place the face shield over the goggles.

G cluster_donning PPE Donning Sequence A 1. Don Lab Coat B 2. Don Gloves (cuffs over sleeves) A->B C 3. Don Eye Protection (Goggles) B->C D 4. Don Face Shield (if required) C->D

Diagram 1: Step-by-step PPE donning workflow.
Step-by-Step PPE Doffing Protocol

The doffing sequence is designed to remove the most contaminated items first, minimizing the risk of exposing yourself to the chemical.

  • Remove Face Shield (if worn) : Handle by the back strap.

  • Remove Gloves : Using a gloved hand, peel the first glove off from the cuff, turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in a designated hazardous waste container.[9]

  • Remove Lab Coat : Unbutton the coat. Remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward.

  • Remove Goggles : Handle by the strap.

  • Wash Hands : Wash hands thoroughly with soap and water immediately after removing all PPE.[2][9]

G cluster_doffing PPE Doffing Sequence (Contamination Control) A 1. Remove Face Shield B 2. Remove Gloves (inside-out technique) A->B C 3. Remove Lab Coat (fold contaminated surface inward) B->C D 4. Remove Goggles C->D E 5. WASH HANDS THOROUGHLY D->E

Diagram 2: Critical PPE doffing sequence to prevent exposure.

Spill and Disposal Management Plan

Adherence to proper disposal protocols is a legal and ethical requirement to protect personnel and the environment.[15]

Emergency Spill Procedures
  • Evacuate and Alert : Notify others in the immediate area and your supervisor.

  • Secure the Area : Restrict access to the spill zone. Eliminate ignition sources.

  • Don Appropriate PPE : Before cleanup, don a fresh set of PPE, including double gloves, goggles, a face shield, and a lab coat.

  • Contain and Absorb : Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[5]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated, robust, and leak-proof hazardous waste container.[13] Do not create dust.[9][13]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[6] Collect the initial solvent rinse as hazardous waste.[6]

Chemical and Contaminated Waste Disposal

All waste, including contaminated consumables (gloves, weigh boats, pipette tips) and empty product containers, must be treated as hazardous waste.[6]

  • Segregation : Do not mix waste containing 1-cyclopropyl-1H-pyrazole-5-sulfonamide with other waste streams.[5][6]

  • Containerization : Use a dedicated, high-density polyethylene (HDPE) container that is in good condition with a secure, leak-proof lid.[6]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("1-cyclopropyl-1H-pyrazole-5-sulfonamide"), the approximate quantity, and the accumulation start date.[5][6]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[6][15][16]

  • Disposal : Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5] Never dispose of this chemical down the drain or in regular solid waste.[6]

G cluster_disposal Hazardous Waste Disposal Workflow A Generation of Waste (Chemical, Contaminated PPE) B Segregate into Dedicated HDPE Container A->B C Securely Seal & Label Container - 'Hazardous Waste' - Full Chemical Name - Date B->C D Store in Designated Secure Accumulation Area C->D E Contact EHS for Scheduled Pickup D->E F Maintain Disposal Records E->F

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.